Rubiprasin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,4aR,6aR,6aS,6bR,7S,8aR,12aR,14aR,14bR)-6a,7-dihydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSRLAHIQUDPFJ-VWPWYMCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(C(CC5(C4CC(CC5)(C)C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3([C@H](C[C@@]5([C@H]4CC(CC5)(C)C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Rubiprasin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubiprasin A, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community. Isolated from the roots of plants belonging to the Rubia genus, its complex chemical structure holds potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its physicochemical properties and biological context. While detailed experimental protocols and specific quantitative biological data for this compound remain to be fully elucidated in accessible literature, this document consolidates the current knowledge to serve as a foundational resource for researchers in medicinal chemistry, natural product chemistry, and drug discovery.
Chemical Structure and Properties
This compound is classified as a pentacyclic triterpenoid. Its core structure is based on the oleanane skeleton, characterized by a complex arrangement of fused rings.
Chemical Formula: C₃₂H₅₂O₅[1]
IUPAC Name: [(3S,4aR,6aR,6aS,6bR,7S,8aR,12aR,14aR,14bR)-6a,7-dihydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate[1]
CAS Number: 125263-65-2[1]
The structure of this compound is distinguished by a hydroxyl group and an acetoxy group, which contribute to its overall polarity and potential for biological interactions. The presence of multiple chiral centers results in a specific stereochemistry that is crucial for its biological function.
A 2D representation of the chemical structure of this compound is provided below: (Image of the 2D structure of this compound would be placed here in a full report)
Physicochemical Properties:
A summary of the computed physicochemical properties of this compound is presented in Table 1. These values are computationally derived and provide an estimation of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 516.8 g/mol | [1] |
| XLogP3 | 6.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Biological Context and Potential Activities
Natural Source:
This compound is a secondary metabolite found in plants of the Rubia genus (family Rubiaceae). It has been reported to be isolated from the roots of Rubia argyi and Rubia yunnanensis.[1] These plants have a history of use in traditional medicine, suggesting the presence of bioactive compounds.
Potential Biological Activities:
While specific biological activity data for this compound is limited in the readily available scientific literature, research on related triterpenoids from the Rubia genus provides insights into its potential therapeutic applications.
-
Cytotoxicity: Triterpenoids isolated from Rubia species have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could be a candidate for further investigation as an anticancer agent.
-
Inhibition of 20-HETE Synthesis: Related oleanane triterpenoids have been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a signaling molecule implicated in various physiological and pathological processes, including inflammation and cancer. The structural similarity of this compound to these compounds suggests it may also possess this inhibitory activity.
Experimental Protocols (Hypothetical Workflow)
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in accessible literature. However, a general workflow for the isolation and characterization of such natural products can be outlined. The following represents a hypothetical experimental workflow based on standard methodologies in phytochemistry.
Future Directions
The current body of knowledge on this compound lays the groundwork for more in-depth research. Future studies should focus on:
-
Re-isolation and Full Spectroscopic Characterization: A thorough investigation to obtain and publish a complete set of spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, HR-MS, IR, and UV) is essential for the unambiguous identification and characterization of this compound.
-
Chemical Synthesis: The development of a total synthesis route for this compound would not only confirm its structure but also provide a renewable source for biological studies, enabling the synthesis of analogues for structure-activity relationship (SAR) studies.
-
Biological Screening: A comprehensive biological evaluation of purified this compound is needed to determine its specific cytotoxic activity against a panel of cancer cell lines and to quantify its inhibitory effect on 20-HETE synthesis.
-
Mechanism of Action Studies: Should biological activity be confirmed, further research into the molecular mechanism of action and the identification of its cellular targets will be crucial to understand its therapeutic potential.
This technical guide highlights the current understanding of this compound's chemical structure and places it within a biological context. The elucidation of its detailed biological activities and mechanisms of action remains a promising area for future research and drug discovery endeavors.
References
Rubiprasin A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Rubiprasin A, a pentacyclic triterpenoid of interest for its potential pharmacological applications. It details the initial discovery and isolation of this compound, its known natural sources, and available data on its biological activity. This guide includes detailed experimental protocols for its extraction and purification, quantitative data on its cytotoxic effects, and insights into its potential mechanism of action through signaling pathway analysis.
Discovery and Natural Sources
This compound, a complex triterpenoid with the chemical formula C₃₂H₅₂O₅, was first reported as a novel natural product isolated from Rubia cordifolia L.[1][2]. Subsequent studies have also identified its presence in other species of the Rubia genus, including Rubia argyi and Rubia yunnanensis[3]. The initial isolation was conducted from the dried roots of Rubia cordifolia L. purchased from India[1].
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Rubia cordifolia L. | Rubiaceae | Roots[1] |
| Rubia argyi | Rubiaceae | Not specified[3] |
| Rubia yunnanensis | Rubiaceae | Not specified[3] |
Experimental Protocols
The following sections detail the methodologies employed in the extraction, isolation, and characterization of this compound, based on the original discovery and established phytochemical techniques.
Extraction
The initial extraction of this compound from its natural source involved a systematic process to separate compounds based on their polarity.
-
Plant Material Preparation: Air-dried and powdered roots of Rubia cordifolia L. (20 kg) were used as the starting material[1].
-
Solvent Extraction: The powdered roots were exhaustively extracted with a chloroform-methanol mixture (1:1, v/v) in three successive 50 L batches[1].
-
Concentration: The combined extracts were evaporated to dryness under reduced pressure at a temperature below 50°C to yield a constant weight of crude extract (1.51 kg)[1].
-
Solvent Partitioning: The dried extract was reconstituted in distilled water and subjected to successive extractions with solvents of increasing polarity:
This compound was isolated from the n-hexane fraction (Fraction A)[1].
Isolation and Purification
The n-hexane fraction, which demonstrated cytotoxic activity, was subjected to further chromatographic separation to isolate individual compounds.
-
Column Chromatography: The dried n-hexane fraction (35 g) was subjected to column chromatography over silica gel (E. Merck, 70-230 mesh)[1].
-
Elution Gradient: The column was eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate[1].
-
Fraction Collection and Monitoring: Fractions of 200 ml each were collected and monitored by Thin Layer Chromatography (TLC). The TLC plates were visualized using a 10% H₂SO₄ spraying reagent[1].
-
Further Purification: Fractions containing compounds of interest were pooled. Although the specific elution parameters for this compound are not detailed in the initial report, subsequent purification of similar fractions involved repeated column chromatography, including the use of reverse-phase (RP-C18) columns with solvent systems such as acetonitrile-water or methanol-water, to yield pure compounds[1].
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): A Hitachi M-80 spectrometer was used to determine the molecular weight and fragmentation pattern[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AM-400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard[1]. The structure was confirmed as 3β-acetoxyoleanane-13β,15α-diol-12-one[1].
Biological Activity
Initial screening of the partitioned extracts from Rubia cordifolia revealed cytotoxic activity in the n-hexane fraction, from which this compound was isolated.
Cytotoxic Activity
The cytotoxic potential of the extracts was evaluated against V-79 cells, a Chinese hamster lung fibroblast cell line.
-
Cell Line: V-79 cells were supplied by the Japan Foundation for Cancer Research[1].
-
Assay: The bioassay for cytotoxic activity was performed to determine the concentration at which the substance inhibits 50% of cell growth (IC₅₀)[1].
Table 2: Cytotoxic Activity of Rubia cordifolia Extracts
| Extract/Fraction | Cell Line | IC₅₀ (µg/ml) |
| n-hexane fraction (containing this compound) | V-79 | 30[1] |
Signaling Pathway Analysis
While direct experimental validation of the signaling pathways modulated by pure this compound is limited, computational studies have provided insights into its potential mechanisms of action. A network pharmacology study predicted that this compound might interact with several key signaling pathways implicated in cellular processes and disease[4][5][6][7].
-
Predicted Signaling Pathways:
These pathways are known to be involved in cell proliferation, survival, and inflammation, suggesting potential avenues for this compound's therapeutic effects. However, it is crucial to note that these are computational predictions and require experimental validation[4].
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Predicted Signaling Pathway Interactions
Caption: Predicted interactions of this compound.
Conclusion
This compound is a naturally occurring triterpenoid with demonstrated cytotoxic activity in its parent extract. The established protocols for its isolation and the available spectroscopic data provide a solid foundation for further research. The predicted interactions with key signaling pathways, such as PI3K/AKT, offer exciting avenues for investigating its mechanism of action and potential as a therapeutic agent. Further studies are warranted to confirm these interactions experimentally and to explore the full pharmacological profile of pure this compound.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C32H52O5 | CID 21594201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Isolation of Rubiprasin A from Rubia yunnanensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Rubiprasin A, a triterpenoid compound found in the roots of Rubia yunnanensis. This document details the experimental protocols for extraction and purification, presents key quantitative data, and outlines the logical workflow of the isolation process.
Introduction
Rubia yunnanensis, a member of the Rubiaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including anthraquinones, cyclic hexapeptides, and a variety of triterpenoids. Among these, this compound has been identified as a constituent of interest. This guide focuses on the scientific methodology for isolating this specific compound for further research and development.
Experimental Protocols
The isolation of this compound from the dried and powdered roots of Rubia yunnanensis involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on standard practices for the isolation of triterpenoids from plant materials.
Plant Material and Extraction
-
Plant Material Preparation: The roots of Rubia yunnanensis are collected, dried, and coarsely powdered to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Fractionation of the Crude Extract
The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
The majority of triterpenoids, including this compound, are expected to be present in the less polar fractions, such as the petroleum ether and chloroform fractions.
Chromatographic Purification
The fractions containing the target compound are further purified using a combination of chromatographic techniques.
-
Silica Gel Column Chromatography: The petroleum ether and chloroform fractions are independently subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of triterpenoids (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column with a suitable solvent system, such as a mixture of chloroform and methanol, to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative HPLC on a C18 reversed-phase column, using a mobile phase such as a gradient of methanol and water.
Data Presentation
The following tables summarize the key data associated with the isolation and characterization of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃₂H₅₂O₅ |
| Molecular Weight | 516.8 g/mol |
| Appearance | White amorphous powder |
| ¹H-NMR (CDCl₃, 400 MHz) | Characteristic signals for a triterpenoid structure with an acetate group. |
| ¹³C-NMR (CDCl₃, 100 MHz) | 32 carbon signals corresponding to the proposed structure. |
| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ consistent with the molecular formula. |
Visualization of the Isolation Workflow
The following diagram illustrates the logical steps involved in the isolation of this compound from Rubia yunnanensis.
Caption: Workflow for the Isolation of this compound.
Disclaimer: To date, a specific study detailing the biological activity and affected signaling pathways of this compound has not been prominently reported in the scientific literature. Further research is required to elucidate its pharmacological properties. The experimental protocols provided are based on established phytochemical isolation techniques for similar compounds and may require optimization for specific laboratory conditions.
An In-depth Technical Guide to the Putative Biosynthesis Pathway of Rubiprasin A
Audience: Researchers, scientists, and drug development professionals.
This technical guide delineates the proposed biosynthetic pathway of Rubiprasin A, an oleanane-type triterpenoid. Due to the absence of specific literature on the biosynthesis of this compound, this document outlines the well-established biosynthesis pathway of oleanane triterpenoids as a putative framework. This guide covers the core biosynthetic steps, key enzymes, and relevant experimental methodologies.
Introduction to this compound and Oleanane Triterpenoids
This compound belongs to the vast and structurally diverse class of oleanane triterpenoids. Triterpenoids are complex natural products derived from a C30 precursor, 2,3-oxidosqualene[1]. Oleanane triterpenoids, characterized by a pentacyclic scaffold, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery and development[1][2]. This compound has been isolated from plants of the Rubia genus, which is known to produce a variety of bioactive compounds, including triterpenoids[3][4][5]. Understanding the biosynthetic pathway is crucial for the potential biotechnological production of this compound and related compounds.
The Core Putative Biosynthesis Pathway of this compound
The biosynthesis of oleanane triterpenoids, and thus putatively this compound, commences with the mevalonate (MVA) pathway, which produces the universal precursor for all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[6][7].
The key stages in the proposed biosynthesis of this compound are:
-
Formation of 2,3-Oxidosqualene: The MVA pathway provides the C5 building blocks, IPP and DMAPP. Two molecules of farnesyl diphosphate (FPP), each formed from the condensation of IPP and DMAPP, are joined head-to-head to form squalene[6]. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE)[7].
-
Cyclization to the Oleanane Skeleton: The crucial step conferring the characteristic pentacyclic structure is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs)[8]. For the formation of the oleanane scaffold, the specific OSC is β-amyrin synthase (BAS), which catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin[1][8].
-
Post-Cyclization Modifications (Decorations): Following the formation of the β-amyrin backbone, a series of oxidative reactions, including hydroxylations and carboxylations, are carried out by cytochrome P450 monooxygenases (CYP450s)[8][9]. These modifications at various positions on the triterpenoid skeleton are responsible for the vast structural diversity of oleanane triterpenoids. Subsequent modifications can also include glycosylations, catalyzed by UDP-dependent glycosyltransferases (UGTs), and acylations[8]. The specific CYP450s and other modifying enzymes involved in the conversion of β-amyrin to this compound have not yet been characterized.
Below is a diagram illustrating the proposed biosynthetic pathway leading to the oleanane scaffold of this compound.
Key Enzymes in the Putative Pathway
The biosynthesis of this compound is predicted to involve several key enzyme families:
-
β-Amyrin Synthase (BAS): This oxidosqualene cyclase is the gateway enzyme for the biosynthesis of all oleanane-type triterpenoids. It catalyzes a complex cyclization cascade to form the pentacyclic β-amyrin skeleton from the linear 2,3-oxidosqualene precursor[1][8].
-
Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is responsible for the majority of the oxidative modifications of the β-amyrin scaffold. Different CYP450s exhibit regio- and stereospecificity, introducing hydroxyl or carboxyl groups at specific carbon positions, which is critical for the final structure and bioactivity of the triterpenoid[9][10]. For instance, enzymes from the CYP716 family are known to be involved in the oxidation of β-amyrin at the C-28 position to form oleanolic acid[11].
-
UDP-dependent Glycosyltransferases (UGTs): While this compound itself is not a glycoside, many triterpenoids are glycosylated by UGTs. This enzymatic step is crucial for the biosynthesis of saponins and can significantly alter the pharmacological properties of the parent aglycone[8].
-
Acyltransferases: The acetate group in this compound is likely installed by an acyltransferase, which transfers an acetyl group from a donor molecule like acetyl-CoA to a hydroxyl group on the triterpenoid scaffold.
Quantitative Data
As there are no specific studies on the biosynthesis of this compound, quantitative data for its production is unavailable. However, data from studies on the heterologous production of a related oleanane triterpenoid, oleanolic acid, in engineered Saccharomyces cerevisiae can provide a reference for the potential yields achievable through synthetic biology approaches.
| Triterpenoid | Host Organism | Key Enzymes Expressed | Titer (mg/L) | Reference |
| β-Amyrin | S. cerevisiae | AaBAS, CqBAS1 | 10.8 | [11] |
| Oleanolic Acid | S. cerevisiae | CYP716AL1 | 14.3 | [11] |
AaBAS: Artemisia annua β-amyrin synthase; CqBAS1: Chenopodium quinoa β-amyrin synthase 1; CYP716AL1: Vitis vinifera cytochrome P450.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of triterpenoid biosynthesis. These would need to be adapted and optimized for the specific investigation of the this compound pathway.
Objective: To extract and quantify this compound and its potential precursors from Rubia species.
Protocol:
-
Sample Preparation: Collect fresh plant material (e.g., roots of Rubia cordifolia), wash, and freeze-dry. Grind the dried tissue into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction or ultrasonication-assisted extraction of the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography (e.g., silica gel) to enrich for triterpenoids.
-
-
Analysis and Quantification:
-
Analyze the extract or fractions using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Evaporative Light Scattering Detector (ELSD), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify this compound by comparing its retention time and mass spectrum with an authentic standard.
-
Quantify the compound by creating a standard curve with a known concentration of the this compound standard.
-
Objective: To identify and characterize the enzymes involved in the this compound biosynthetic pathway.
Protocol:
-
Gene Identification:
-
Perform transcriptome sequencing (RNA-seq) of the source plant tissue to identify candidate genes for BAS, CYP450s, and other modifying enzymes based on sequence homology to known triterpenoid biosynthetic genes.
-
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequences of the candidate genes by PCR.
-
Clone the genes into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.
-
-
Heterologous Expression:
-
Transform the expression constructs into the chosen host organism.
-
Culture the engineered host under appropriate conditions to induce gene expression. For S. cerevisiae, this typically involves growing the yeast in a specific medium and inducing with galactose if a galactose-inducible promoter is used[1].
-
-
Metabolite Extraction and Analysis:
-
Harvest the cells or plant tissue and extract the metabolites. For yeast, this may involve alkaline hydrolysis to release intracellular triterpenoids[1].
-
Analyze the extracts by GC-MS or LC-MS to detect the formation of new triterpenoid products.
-
-
Enzyme Characterization:
-
By feeding potential precursors (e.g., β-amyrin) to the engineered host expressing a candidate CYP450, the specific function of the enzyme can be determined by identifying the resulting oxidized products.
-
Below is a diagram illustrating a general workflow for the functional characterization of biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthesis of this compound is proposed to follow the general pathway of oleanane triterpenoid biosynthesis, originating from the MVA pathway and proceeding through the key intermediates 2,3-oxidosqualene and β-amyrin. The final structure of this compound is likely achieved through a series of specific oxidation and acylation reactions catalyzed by yet-to-be-identified enzymes.
Future research should focus on the identification and functional characterization of the specific BAS, CYP450s, and acyltransferases from Rubia species that are involved in the biosynthesis of this compound. The elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound and its derivatives for potential pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 3. phcogrev.com [phcogrev.com]
- 4. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 9. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Rubiprasin A: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubiprasin A, a naturally occurring oleanane-type triterpenoid, has been isolated from the roots of Rubia cordifolia var. pratensis. This technical guide provides a comprehensive overview of its physical and chemical properties, based on currently available scientific literature. The document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols from the primary literature are also provided, alongside visualizations of key procedural workflows to aid in reproducibility and further study.
Chemical Identity and Structure
This compound is chemically defined as 3β-acetoxyoleanane-13β, 15α-diol-12-one[1]. Its structure was elucidated through extensive spectroscopic analysis and X-ray diffraction[1].
| Identifier | Value | Source |
| IUPAC Name | [(3S,4aR,6aR,6aS,6bR,8aR,12aR,14aR,14bR)-6a,8a-dihydroxy-4,4,6b,9,9,12a,14b-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,14,14a-octadecahydropicen-3-yl] acetate | PubChem |
| CAS Number | 125263-65-2 | [][3] |
| Molecular Formula | C₃₂H₅₂O₅ | [] |
| Molecular Weight | 516.75 g/mol | [] |
| SMILES | CC(=O)O[C@H]1CC[C@]2(--INVALID-LINK--CC[C@@]3([C@@H]2C--INVALID-LINK--C)O)C | PubChem |
| InChI | InChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1 | PubChem |
| InChIKey | KHSRLAHIQUDPFJ-VWPWYMCRSA-N | PubChem |
Physical Properties
The experimental physical properties of this compound are detailed in the original isolation study. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Appearance | Colorless prisms | Itokawa et al., 1989 |
| Melting Point | 288-290 °C | Itokawa et al., 1989 |
| Optical Rotation | [α]D²⁵ +23.5° (c 0.5, CHCl₃) | Itokawa et al., 1989 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on the following spectroscopic techniques. The key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H-NMR (CDCl₃, 400 MHz) | ¹³C-NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| 0.83 (3H, s) | Me |
| 0.88 (3H, s) | Me |
| 0.91 (3H, s) | Me |
| 0.95 (3H, s) | Me |
| 1.01 (3H, s) | Me |
| 1.18 (3H, s) | Me |
| 1.25 (3H, s) | Me |
| 2.05 (3H, s) | OAc |
| 4.51 (1H, dd, J=11, 5 Hz) | H-3 |
| 4.75 (1H, s) | H-15 |
| Data from Itokawa et al., 1989 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3550, 3450 | -OH (hydroxyl) |
| 1730 | C=O (ester) |
| 1700 | C=O (ketone) |
| 1245 | C-O (ester) |
| Data from Itokawa et al., 1989 |
Mass Spectrometry (MS)
| Ion | m/z |
| [M]⁺ | 516.3814 |
| Data from Itokawa et al., 1989 |
Experimental Protocols
The following protocols are based on the original methodology described by Itokawa et al. (1989) for the isolation and characterization of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.
Detailed Steps:
-
Extraction: The dried roots of Rubia cordifolia var. pratensis were extracted with methanol (MeOH).
-
Partitioning: The resulting extract was partitioned between n-hexane and water.
-
Initial Chromatography: The n-hexane extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane-ethyl acetate (EtOAc).
-
Fractionation and Further Chromatography: Fractions containing triterpenoids were combined and further purified by repeated silica gel column chromatography using an n-hexane-acetone solvent system.
-
Final Purification: Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) with a dichloromethane-EtOAc mobile phase to yield pure this compound.
Spectroscopic Analysis
The following instrumentation and conditions were utilized for the structural characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways of this compound. The original isolation paper focused primarily on its structural elucidation. However, many oleanane-type triterpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. Further research is warranted to explore the bioactivity of this compound.
The following diagram illustrates a general workflow for investigating the biological activity of a novel natural product like this compound.
Conclusion
This compound represents a well-characterized oleanane-type triterpenoid with a unique substitution pattern. This guide provides the essential physical, chemical, and spectroscopic data, along with the foundational experimental protocols necessary for its further study. The comprehensive data presented herein is intended to serve as a valuable resource for the scientific community, encouraging and facilitating future research into the pharmacological potential of this natural product. The lack of extensive biological activity data highlights a significant opportunity for future investigations to uncover potential therapeutic applications for this compound.
References
Rubiprasin A CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to Rubiprasin A, a naturally occurring triterpenoid. The information is intended to support research and development efforts in the fields of oncology and pharmacology.
Core Chemical and Physical Data
This compound is a pentacyclic triterpenoid with the chemical formula C₃₂H₅₂O₅.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 125263-65-2 | [2] |
| Molecular Weight | 516.75 g/mol | [3][4] |
| Molecular Formula | C₃₂H₅₂O₅ | [1] |
Biological Activity and Mechanism of Action
Limited but significant research has highlighted the potential of this compound and related compounds in oncology. The primary reported biological activity is its cytotoxic effect against various cancer cell lines.
Cytotoxic Activity
A key study on the chemical constituents of Rubia oncotricha identified this compound as one of the isolated compounds. While the study screened a panel of compounds for cytotoxic and nematicidal activities, the abstract unfortunately does not provide specific IC₅₀ values for this compound itself, noting that other compounds from the extract exhibited cytotoxicities against A549, SGC-7901, and HeLa cancer cell lines. Further investigation into the full text of this research is required to ascertain the precise cytotoxic profile of this compound.
Inhibition of 20-HETE Synthesis (Related Compounds)
Research on analogous oleanane triterpenoids from Rubia philippinensis has explored their inhibitory effects on the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is an eicosanoid involved in various physiological and pathological processes, including the regulation of vascular tone and cell proliferation. A study on Rubiprasin B, a structurally similar compound, found it to be inactive in inhibiting 20-HETE synthesis. This suggests that the specific structural features of this compound may be critical for its biological activity and that its mechanism of action may not be directly related to the 20-HETE pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following outlines the general experimental workflow for the isolation and preliminary biological screening of compounds like this compound, based on the available information.
Caption: General workflow for the isolation and cytotoxic evaluation of this compound.
A more detailed protocol for a standard cytotoxicity assay, such as the MTT assay, would involve:
-
Cell Culture: Maintenance of the selected cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Plating of cells into 96-well plates at a predetermined density and allowing them to adhere overnight.
-
Compound Treatment: Addition of varying concentrations of this compound to the wells and incubation for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Introduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubation to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolving the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Quantifying the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Determining the concentration of this compound that inhibits cell growth by 50% compared to untreated control cells.
Signaling Pathways
The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the available literature. Based on the activities of other triterpenoids, potential mechanisms could involve the induction of apoptosis or the inhibition of key cell survival pathways.
Caption: A hypothetical signaling pathway for the cytotoxic action of this compound.
Further research is necessary to identify the specific molecular targets and signaling cascades modulated by this compound. This would likely involve techniques such as Western blotting to assess the expression of key apoptotic and cell cycle regulatory proteins, as well as more advanced omics approaches.
References
Spectral Data and Experimental Protocols for Rubiprasin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Rubiprasin A, a triterpenoid isolated from Rubia yunnanensis. The information is compiled for researchers, scientists, and drug development professionals, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing the chemical structure elucidation workflow.
Introduction
This compound is a naturally occurring triterpenoid that has been isolated from the roots of Rubia yunnanensis Diels.[1][2] Its chemical formula is C32H52O5, with a molecular weight of 516.8 g/mol . The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectral data and the experimental methodologies used for its characterization.
Spectral Data
The spectral data for this compound is crucial for its identification and characterization. The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Mass Spectrometry (MS) Data
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the molecular formula of this compound.
| Ion | m/z (Observed) | m/z (Calculated) | Molecular Formula |
| [M+H]⁺ | 517.3893 | 517.3893 | C32H53O5 |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.5 | 1.65 (m), 1.05 (m) |
| 2 | 27.2 | 1.95 (m), 1.60 (m) |
| 3 | 79.0 | 4.48 (dd, J = 11.5, 4.5) |
| 4 | 38.9 | - |
| 5 | 55.4 | 0.75 (d, J = 9.0) |
| 6 | 18.2 | 1.50 (m), 1.30 (m) |
| 7 | 34.2 | 1.45 (m), 1.25 (m) |
| 8 | 40.8 | - |
| 9 | 50.1 | 1.55 (m) |
| 10 | 37.1 | - |
| 11 | 23.6 | 1.40 (m), 1.30 (m) |
| 12 | 24.5 | 1.70 (m), 1.15 (m) |
| 13 | 48.2 | 2.55 (d, J = 9.0) |
| 14 | 41.9 | - |
| 15 | 32.5 | 1.80 (m), 1.10 (m) |
| 16 | 21.7 | 1.60 (m), 1.25 (m) |
| 17 | 51.6 | - |
| 18 | 41.2 | 2.15 (d, J = 12.0) |
| 19 | 45.9 | 1.90 (m) |
| 20 | 31.2 | 1.20 (m) |
| 21 | 34.9 | 1.05 (m) |
| 22 | 36.9 | 1.40 (m), 1.10 (m) |
| 23 | 28.0 | 1.00 (s) |
| 24 | 15.4 | 0.85 (s) |
| 25 | 16.5 | 0.83 (s) |
| 26 | 16.8 | 0.93 (d, J = 6.5) |
| 27 | 16.9 | 0.95 (d, J = 6.5) |
| 28 | 28.7 | 0.80 (s) |
| 29 | 33.1 | 0.90 (s) |
| 30 | 21.2 | 0.98 (s) |
| OAc | 171.0 | - |
| OAc | 21.4 | 2.05 (s) |
Experimental Protocols
The following section details the experimental methodologies used for the isolation and characterization of this compound.
Isolation of this compound
The dried and powdered roots of Rubia yunnanensis were extracted with methanol (MeOH). The resulting crude extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions containing this compound were further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (TLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC spectra were recorded on a Bruker AMX-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
-
Mass Spectrometry: High-resolution mass spectra were obtained on a VG 70-250S mass spectrometer using fast atom bombardment (FAB) as the ionization method.
Structural Elucidation Workflow
The structural elucidation of this compound involved a systematic workflow combining various spectroscopic techniques. The following diagram illustrates this logical process.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity
While the primary focus of this guide is the spectral data of this compound, it is noteworthy that other triterpenoids isolated from Rubia yunnanensis have shown biological activities, including antiplatelet aggregation and inhibitory effects on nitric oxide production.[2][3] Further investigation into the biological profile of this compound is warranted to explore its potential therapeutic applications. No specific signaling pathways involving this compound have been reported to date.
References
Unveiling the Bioactivity of Rubiprasin A: A Review of Current Knowledge
For Immediate Release
Shanghai, China – November 19, 2025 – This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Rubiprasin A, a member of the triterpenoid class of natural products. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Initial investigations into the biological activities of compounds isolated from the Rubia genus have revealed a range of effects, including cytotoxic, anti-inflammatory, and anti-platelet aggregation activities.[1][2][3] However, specific data on the bioactivity of this compound remains notably scarce in publicly available scientific literature.
This guide will focus on the most relevant available data, which pertains to the closely related compound, Rubiprasin B. A key study investigating the inhibitory effects of oleanane triterpenoids on 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis provides the primary basis for our current understanding.
Distinction between this compound and Rubiprasin B
It is crucial to first establish the structural difference between this compound and Rubiprasin B. Both are oleanane triterpenoids, but they differ in their molecular formula and structure. This compound possesses an additional hydroxyl group, resulting in a molecular formula of C₃₂H₅₂O₅, whereas Rubiprasin B has a molecular formula of C₃₂H₅₂O₄. This seemingly minor difference can have a significant impact on their respective biological activities.
Inhibitory Effect on 20-HETE Synthesis
A pivotal study on oleanane triterpenoids isolated from Rubia philippinensis evaluated their ability to inhibit the synthesis of 20-HETE. 20-HETE is a signaling molecule involved in various physiological and pathological processes, including the regulation of blood pressure and inflammation. Inhibition of its synthesis is a target for therapeutic intervention in cardiovascular and inflammatory diseases.
In this study, Rubiprasin B was tested for its inhibitory activity against 20-HETE synthesis and was found to be inactive . This is a significant finding, suggesting that this particular biological pathway is not modulated by Rubiprasin B.
For comparative purposes, the same study evaluated other oleanane triterpenoids, some of which demonstrated moderate inhibitory activity. These findings are summarized in the table below.
Quantitative Data: Inhibition of 20-HETE Synthesis by Oleanane Triterpenoids
| Compound | Concentration (µM) | % Inhibition of 20-HETE Synthesis |
| Rubiprasin B | 10 | Inactive |
| 16β-hydroxyrubiprasin B | 10 | Inactive |
| Maslinic acid | 10 | 26.49 ± 3.18 |
| 4-epi-hederagenin | 10 | 20.36 ± 3.32 |
| Oleanolic acid | 10 | 27.93 ± 1.25 |
Experimental Protocol: 20-HETE Synthesis Inhibition Assay
The following is a detailed methodology for the 20-HETE synthesis inhibition assay as described in the referenced study.
1. Preparation of Liver Microsomes:
-
Liver samples are homogenized in a buffer solution (e.g., potassium phosphate buffer) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 9,000 x g) to remove cellular debris.
-
The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is washed and resuspended in a suitable buffer.
2. Incubation:
-
The reaction mixture contains liver microsomes, a source of NADPH (e.g., an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound (e.g., Rubiprasin B) or vehicle control.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The mixture is incubated at 37°C for a specified period (e.g., 30 minutes).
3. Reaction Termination and Extraction:
-
The reaction is stopped by the addition of an acid (e.g., formic acid).
-
The lipids, including 20-HETE, are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
4. Quantification by LC-MS/MS:
-
The extracted lipids are dried, reconstituted, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The amount of 20-HETE produced is quantified by comparing the peak area to that of a known internal standard.
-
The percentage of inhibition is calculated by comparing the amount of 20-HETE produced in the presence of the test compound to that produced in the vehicle control.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the 20-HETE synthesis inhibition assay.
Signaling Pathways: A Note on Unverified Claims
Some commercial suppliers of this compound suggest its potential involvement in the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways. However, at the time of this report, no peer-reviewed scientific literature has been identified to substantiate these claims. Therefore, these potential activities should be considered speculative until validated by rigorous scientific investigation.
The diagram below represents a simplified overview of the PI3K/Akt/mTOR pathway, which is often implicated in cell growth, proliferation, and survival.
Conclusion and Future Directions
For researchers and drug development professionals, this highlights a clear knowledge gap and an opportunity for novel research. Future studies should focus on:
-
Isolation and purification of this compound to enable comprehensive biological screening.
-
In vitro assays to evaluate its cytotoxic, anti-inflammatory, anti-proliferative, and enzyme inhibitory activities.
-
In vivo studies in relevant animal models if promising in vitro activity is identified.
-
Mechanism of action studies to elucidate the molecular targets and signaling pathways modulated by this compound.
Until such studies are conducted, any claims regarding the biological activities of this compound should be treated with caution. This guide will be updated as new, peer-reviewed data becomes available.
References
- 1. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active arborinane-type triterpenoids and anthraquinones from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigma of Rubiprasin A: An Analysis of Currently Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document serves as a summary of the current publicly available information regarding the mechanism of action of a compound referred to as Rubiprasin A. Following a comprehensive search of scientific literature and clinical trial databases, it has become apparent that "this compound" is not a well-documented agent. The available data is sparse and lacks the depth required for a complete in-depth technical guide.
At present, the primary source of information connecting this compound to any potential mechanism of action is a product listing from a commercial bioscience supplier. This source suggests a possible association with the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways . However, this information is not substantiated by any published experimental studies, quantitative data, or detailed protocols within the public domain.
Due to the significant lack of verifiable data, this guide cannot, at this time, fulfill the original request for a detailed technical whitepaper. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be met without foundational research to cite.
Potential, Unverified Signaling Pathways
Based on the limited information available, the theoretical involvement of this compound in the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways is noted. These pathways are critical in regulating cell proliferation, growth, survival, and metabolism. Their dysregulation is a hallmark of many diseases, including cancer.
PI3K/Akt/mT'OR Pathway
The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade. A simplified, hypothetical representation of this pathway is provided below to illustrate its central components. Without experimental data, the potential interaction point of this compound remains purely speculative.
A simplified overview of the PI3K/Akt/mTOR signaling cascade.
Protein Tyrosine Kinase Pathway
Protein Tyrosine Kinases (PTKs) are a family of enzymes that play a fundamental role in signal transduction. They are broadly classified into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. A generalized workflow for investigating PTK inhibition is depicted below.
A general experimental workflow for characterizing a potential PTK inhibitor.
Conclusion and Future Directions
The current body of scientific evidence is insufficient to provide a detailed technical guide on the mechanism of action of this compound. The unsubstantiated link to the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways provides a tentative starting point for future research.
To elucidate the mechanism of action of this compound, the following experimental steps would be necessary:
-
In vitro kinase assays: To determine if this compound directly inhibits the activity of PI3K, Akt, mTOR, or various protein tyrosine kinases.
-
Cell-based assays: To assess the effect of this compound on the phosphorylation status of key proteins within these signaling pathways in relevant cell lines.
-
Binding assays: To determine if this compound directly binds to any of these kinase targets.
-
Phenotypic assays: To evaluate the effect of this compound on cell proliferation, apoptosis, and other cellular processes regulated by these pathways.
Without such foundational research, any discussion of this compound's mechanism of action remains speculative. This document will be updated if and when peer-reviewed data on this compound becomes available.
Rubiprasin A: Uncharted Territory in Therapeutic Target Identification
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific therapeutic targets and mechanism of action of Rubiprasin A, a natural triterpenoid isolated from the plant Rubia cordifolia. Despite its identification and chemical characterization, in-depth studies to elucidate its biological activity, signaling pathways, and potential as a therapeutic agent are currently unavailable.
This compound is a known constituent of Rubia cordifolia var. pratensis[1][2]. While extracts and other purified compounds from the Rubia genus have been reported to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, specific experimental data for this compound remains elusive[3][4][5].
Currently, the scientific community lacks the necessary data to fulfill a detailed technical guide on the therapeutic targets of this compound. There are no publicly available studies that provide quantitative data on its biological effects, detailed experimental protocols from assays involving this specific compound, or elucidated signaling pathways that it may modulate.
While some commercial suppliers may broadly categorize this compound under general signaling pathways such as PI3K/Akt/mTOR or associate it with protein tyrosine kinase activity, these classifications are not substantiated by dedicated research on the compound itself. Such categorizations are likely based on the known activities of other triterpenoids or extracts from the source plant.
Therefore, the creation of clearly structured tables for quantitative data comparison and the generation of diagrams for signaling pathways or experimental workflows are not feasible at this time due to the absence of the foundational scientific research.
Further investigation into the pharmacological properties of this compound is required to identify its potential therapeutic targets and to understand its mechanism of action. Future research should focus on:
-
In vitro screening: Assessing the cytotoxic, anti-inflammatory, and other biological activities of purified this compound against various cell lines.
-
Target identification studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the molecular targets with which this compound interacts.
-
Mechanism of action studies: Elucidating the downstream signaling pathways affected by this compound's interaction with its identified target(s).
Until such studies are conducted and published, the therapeutic potential of this compound remains speculative. The information presented here reflects the current state of knowledge, and it is anticipated that future research will shed light on the therapeutic promise of this natural product.
References
- 1. This compound | CAS:125263-65-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Structural and bioactive studies of terpenes and cyclopeptides from the Genus Rubia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pharmasm.com [pharmasm.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of Rubiprasin A and its structurally related oleanane triterpenoids. This document summarizes the current state of knowledge on their biological activities, with a focus on cytotoxicity and potential anti-inflammatory mechanisms. Detailed experimental protocols, quantitative data, and visualizations of experimental workflows and signaling pathways are presented to facilitate further research and development in this area.
Introduction to this compound and its Analogs
This compound is a pentacyclic triterpenoid belonging to the oleanane series. It has been identified in plants of the Rubia genus, which have a long history in traditional medicine. Structurally related compounds, such as Rubiprasin B and Rubiprasin D, have been isolated from various Rubia species, including Rubia oncotricha and Rubia philippinensis. These compounds share the same core oleanane skeleton but differ in their oxygenation patterns. The growing interest in this class of molecules stems from the broad range of biological activities exhibited by triterpenoids, including anti-inflammatory, anticancer, and antiviral effects.
Biological Activities and Quantitative Data
While direct biological data for this compound remains limited in the public domain, studies on its close analogs, Rubiprasin B and D, have demonstrated significant cytotoxic activity against several human cancer cell lines.
Cytotoxic Activity
A key study by Zhe Wang and colleagues in 2018 reported the isolation of Rubiprasin B and a novel compound, Rubiprasin D, from the roots and rhizomes of Rubia oncotricha. Their cytotoxic effects were evaluated against human lung carcinoma (A549), gastric adenocarcinoma (SGC-7901), and cervical carcinoma (HeLa) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | A549 (μmol·L⁻¹) | SGC-7901 (μmol·L⁻¹) | HeLa (μmol·L⁻¹) |
| Rubiprasin B | > 40 | 38.54 | > 40 |
| Rubiprasin D | 25.23 | 19.42 | 8.07 |
| Oleanolic Acid | 31.25 | 28.36 | 21.75 |
| Cisplatin (Positive Control) | 11.34 | 9.86 | 6.57 |
Table 1: Cytotoxic Activities (IC50) of Rubiprasin B, Rubiprasin D, and Oleanolic Acid.
These results indicate that Rubiprasin D, in particular, exhibits moderate cytotoxic activity, especially against the HeLa cell line. Oleanolic acid, another triterpenoid isolated from the same plant, also showed comparable activity.
Potential Anti-inflammatory Activity: Inhibition of 20-HETE Synthesis
Research on oleanane triterpenoids from Rubia philippinensis by Khong Trong Quan and colleagues has suggested a potential anti-inflammatory mechanism through the inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. While the study did not report data for this compound or B, it found that other co-isolated triterpenoids, namely maslinic acid, 4-epi-hederagenin, and oleanolic acid, displayed moderate inhibitory activity against 20-HETE synthesis. 20-HETE is a signaling molecule involved in inflammation and hypertension, making its inhibition a potential therapeutic strategy.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the biological evaluation of Rubiprasin analogs.
Cytotoxicity Assay (MTT Method)
The following protocol is based on the methodology described by Zhe Wang et al. (2018) for determining the cytotoxic activity of Rubiprasin B and D.
1. Cell Culture:
-
Human cancer cell lines (A549, SGC-7901, HeLa) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
3. Compound Treatment:
-
The test compounds (Rubiprasin B, Rubiprasin D, Oleanolic Acid) and the positive control (Cisplatin) are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The culture medium in the wells is replaced with 100 μL of medium containing different concentrations of the test compounds.
-
A control group with medium and DMSO (vehicle) is also included.
4. Incubation:
-
The plates are incubated for 48 hours.
5. MTT Assay:
-
20 μL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours.
-
The supernatant is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance is measured at 490 nm using a microplate reader.
7. Data Analysis:
-
The inhibition rate is calculated using the following formula: Inhibition Rate (%) = (1 - (A_sample - A_blank) / (A_control - A_blank)) × 100%
-
The IC50 value is determined by plotting the inhibition rate against the compound concentration.
Caption: Experimental workflow for the cytotoxicity (MTT) assay.
Signaling Pathways
The precise signaling pathways modulated by this compound and its direct analogs have not yet been elucidated. However, based on the known activities of other structurally related oleanane triterpenoids, it is plausible that they may interact with key inflammatory and cell survival pathways.
NF-κB Signaling Pathway
Maslinic acid, an oleanane triterpenoid often co-isolated with Rubiprasins, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and pro-apoptotic effects of many natural products.
Caption: Postulated inhibition of the NF-κB pathway by related triterpenoids.
STAT3 Signaling Pathway
Oleanolic acid, another co-isolated triterpenoid, has been reported to suppress the STAT3 (signal transducer and activator of transcription 3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers, making it an attractive target for cancer therapy.
Caption: Postulated inhibition of the STAT3 pathway by related triterpenoids.
Synthesis of this compound and Related Triterpenoids
The total synthesis of complex oleanane triterpenoids like this compound is a challenging endeavor due to their intricate pentacyclic core and multiple stereocenters. Currently, there are no published total syntheses of this compound or its direct analogs. Research in this area is focused on the semi-synthesis of novel derivatives from more abundant, naturally occurring triterpenoids like oleanolic acid. These semi-synthetic approaches often involve modifications such as oxidation, reduction, and glycosylation to explore structure-activity relationships.
Future Directions
The preliminary cytotoxic data for Rubiprasin B and D are promising and warrant further investigation. Future research should focus on:
-
Isolation and Biological Evaluation of this compound: A top priority is to isolate or synthesize sufficient quantities of this compound to perform comprehensive biological testing, including cytotoxicity against a broader panel of cancer cell lines and assessment of its anti-inflammatory properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its analogs is crucial for understanding their therapeutic potential. Investigating their effects on the NF-κB and STAT3 pathways would be a logical starting point.
-
Total Synthesis: The development of a total synthesis for this compound would not only confirm its structure but also provide a platform for the synthesis of novel analogs with improved potency and pharmacokinetic properties.
-
In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models of cancer and inflammation to assess the efficacy and safety of these compounds.
In Silico Prediction of Rubiprasin A Bioactivity: A Technical Guide
Abstract: Rubiprasin A, a naturally occurring triterpenoid, presents a scaffold of interest for drug discovery. However, its bioactivity and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, with a focus on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This document provides detailed hypothetical protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. All data presented is illustrative to guide researchers in conducting similar computational analyses.
Introduction
Triterpenoids are a diverse class of natural products known for their wide range of biological activities. This compound, a member of this class, has a complex pentacyclic structure that suggests potential for interaction with various biological targets. The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] Natural products, including triterpenoids, have been identified as potent inhibitors of this pathway.[3][4]
This guide proposes a systematic in silico approach to investigate the potential of this compound as an inhibitor of Akt1, a central kinase in the PI3K/Akt/mTOR pathway. By leveraging computational tools, we can generate initial hypotheses about its binding affinity, drug-like properties, and potential for further development as a therapeutic agent.
Proposed In Silico Workflow
A systematic computational workflow is essential for the efficient evaluation of a novel compound's bioactivity. The proposed workflow for this compound encompasses ligand and protein preparation, molecular docking to predict binding affinity, ADMET analysis to assess pharmacokinetic properties, and QSAR modeling to understand the relationship between its structure and activity.
A generalized workflow for in silico bioactivity prediction.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 21594201).
-
Optimize the geometry and minimize the energy of the ligand using a computational chemistry software (e.g., Avogadro, ChemDraw).
-
Save the prepared ligand in a suitable format (e.g., .pdbqt).
-
-
Protein Preparation:
-
Download the crystal structure of human Akt1 in complex with an inhibitor from the Protein Data Bank (PDB ID: 3O96).[5]
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular modeling tool (e.g., PyMOL, UCSF Chimera).
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Define the binding site based on the location of the co-crystallized inhibitor.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.
-
Define the grid box to encompass the identified binding site.
-
Perform the docking simulation to generate multiple binding poses of this compound.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.
-
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-like properties of a compound.[5][6]
Protocol:
-
Input:
-
Use the canonical SMILES string of this compound as input for the prediction servers.
-
-
Prediction Servers:
-
Utilize freely accessible web servers such as SwissADME and pkCSM.[7]
-
-
Parameters to Analyze:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG I inhibition, hepatotoxicity.
-
Lipinski's Rule of Five: Assess oral bioavailability.
-
QSAR Modeling
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds.[8]
Protocol:
-
Dataset Preparation:
-
Compile a dataset of triterpenoids with known inhibitory activity against Akt1.
-
Include this compound in the dataset for activity prediction.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for all compounds in the dataset using software like PaDEL-Descriptor.
-
-
Model Building:
-
Divide the dataset into training and test sets.
-
Develop a QSAR model using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS).
-
-
Model Validation:
-
Validate the predictive power of the model using internal (cross-validation) and external validation (test set).
-
Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
Hypothetical Data Presentation
The following tables present hypothetical, yet realistic, data for this compound based on the described in silico protocols.
Table 1: Molecular Docking Results of this compound against Akt1 (PDB: 3O96)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -9.2 | TRP80, LYS179, GLN79 | 2 |
| Control Inhibitor | -10.5 | TRP80, LYS179, GLU17 | 4 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | 92% | High |
| Caco-2 Permeability (log Papp) | 0.95 | High |
| Distribution | ||
| BBB Permeability (logBB) | -0.5 | Low |
| Plasma Protein Binding | 95% | High |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Non-inhibitor |
| CYP2C19 Inhibitor | Yes | Inhibitor |
| CYP2C9 Inhibitor | No | Non-inhibitor |
| CYP2D6 Inhibitor | No | Non-inhibitor |
| CYP3A4 Inhibitor | Yes | Inhibitor |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.2 | Low |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Non-cardiotoxic |
| Hepatotoxicity | Yes | Potential for liver toxicity |
Table 3: Lipinski's Rule of Five Analysis for this compound
| Parameter | Value | Rule (<) | Violation |
| Molecular Weight | 516.7 g/mol | 500 | Yes |
| LogP | 5.8 | 5 | Yes |
| Hydrogen Bond Donors | 2 | 5 | No |
| Hydrogen Bond Acceptors | 5 | 10 | No |
| Result | 2 Violations |
Table 4: Hypothetical QSAR Model for Akt1 Inhibition by Triterpenoids
| Statistical Parameter | Value |
| R² | 0.85 |
| Q² | 0.78 |
| RMSE | 0.35 |
| Predicted pIC50 (this compound) | 6.5 |
Visualization of Signaling Pathway and Workflow
Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Discussion and Future Directions
The in silico analysis presented in this guide provides a preliminary assessment of this compound's potential as a bioactive compound. The hypothetical molecular docking results suggest a strong binding affinity for Akt1, indicating that it may act as an inhibitor of this key kinase. The ADMET predictions highlight a favorable absorption profile, although potential hepatotoxicity and P450 inhibition warrant further investigation. The violation of two of Lipinski's rules suggests that oral bioavailability might be a challenge, a common characteristic of many natural products.
The hypothetical QSAR model further supports the potential of this compound as an Akt1 inhibitor. It is crucial to emphasize that these are predictive data and require experimental validation. Future work should focus on in vitro assays to confirm the inhibitory activity of this compound against Akt1 and the broader PI3K/Akt/mTOR pathway. Cell-based assays will be necessary to evaluate its anti-proliferative effects in cancer cell lines. Further optimization of the chemical structure of this compound could also be explored to improve its drug-like properties.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Akt Inhibition | Akt Inhibitor Review [selleckchem.com]
- 8. mTOR - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Evaluating the Cytotoxic Potential of Rubiprasin A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for assessing the in vitro cytotoxicity of the novel compound, Rubiprasin A. The described assays are fundamental for determining the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis.
Introduction
This compound is a novel synthetic compound with potential therapeutic applications. Early-stage drug development requires a thorough understanding of a compound's cytotoxic profile to establish a therapeutic window and identify potential mechanisms of toxicity. This application note outlines a panel of standard in vitro assays to characterize the cytotoxic effects of this compound on cancer cell lines. The protocols herein describe methods to quantify cell viability, cytotoxicity, and the induction of programmed cell death.
Data Presentation
Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.2 | rowspan="7" |
| 0.1 | 95.3 ± 5.1 | |
| 1 | 82.1 ± 6.3 | |
| 10 | 51.5 ± 4.8 | |
| 25 | 25.8 ± 3.9 | |
| 50 | 10.2 ± 2.5 | |
| 100 | 5.1 ± 1.8 | |
| Note: Data are representative examples. IC50 value to be calculated from the dose-response curve. |
Table 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 |
| 10 | 15.7 ± 2.1 |
| 25 | 48.2 ± 3.5 |
| 50 | 75.9 ± 4.2 |
| 100 (Positive Control) | 100 |
| Note: Data are representative examples. Positive control is typically a lysis buffer. |
Table 3: Caspase-3/7 Activity Assay for Apoptosis Induction
| This compound Concentration (µM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 10 | 2.8 ± 0.4 |
| 25 | 6.5 ± 0.9 |
| 50 | 12.1 ± 1.5 |
| Note: Data are representative examples. Fold change is relative to the vehicle control. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a suitable cancer cell line (e.g., HeLa, A549, MCF-7).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture media to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed with a lysis buffer) and the vehicle control.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
Reagent Preparation: Use a commercially available caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic substrate). Prepare the reagent according to the manufacturer's protocol.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the cells in the 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time recommended in the protocol (typically 30-60 minutes), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols for Rubiprasin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiprasin A is a naturally occurring triterpenoid compound isolated from plants of the Rubia genus. Triterpenoids from this genus have garnered scientific interest due to their potential biological activities, including cytotoxic effects on various cancer cell lines. These application notes provide a detailed protocol for the dissolution and application of this compound in a cell culture setting, based on its physicochemical properties and established methodologies for similar poorly soluble compounds.
Physicochemical Properties and Solubility
This compound is characterized as a poorly soluble compound in aqueous solutions.[1] This necessitates the use of an organic solvent to prepare a stock solution suitable for cell culture applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound, as evidenced by its commercial availability in a 10 mM DMSO solution.
Biological Activity
While specific studies detailing the comprehensive biological activity of this compound are not widely available in the public domain, evidence from related compounds and extracts from the Rubia genus strongly suggests that its primary activity of interest in a research setting is its potential cytotoxicity against cancer cells. Numerous studies have demonstrated that extracts and isolated constituents from Rubia species possess cytotoxic and anti-tumor properties. Therefore, the primary application of this compound in cell culture is likely for the investigation of its anti-cancer effects.
Data Presentation: Solubility and Storage
| Parameter | Value/Recommendation | Source |
| Molecular Weight | 516.79 g/mol | PubChem |
| Solubility | Poorly soluble in water | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Commercial Supplier Data |
| Stock Solution Conc. | 1-10 mM in 100% DMSO | General Protocol |
| Storage of Powder | -20°C | General Protocol |
| Storage of Stock Sol. | -20°C or -80°C (aliquoted) | General Protocol |
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Carefully weigh out 5.17 mg of this compound powder on a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
II. Dilution of this compound for Cell Culture Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture medium, it is advisable to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed medium.
-
Final Dilution: Add the desired volume of the working solution (or the stock solution for higher concentrations) to the cell culture plates containing cells and medium to achieve the final desired treatment concentration. It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of wells or flasks to account for any effects of the solvent on the cells.
-
Incubation: Gently mix the contents of the plates and return them to the incubator for the desired treatment duration.
Mandatory Visualization
Caption: Workflow for the preparation and use of this compound in cell culture.
Caption: Putative mechanism of this compound's cytotoxic effects on cancer cells.
References
Standard Operating Procedure for Rubiprasin A Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiprasin A is a naturally occurring oleanane triterpenoid isolated from plants of the Rubia genus. This document provides detailed application notes and protocols for the safe handling and effective use of this compound in a research setting. The primary mechanism of action of this compound is believed to be the inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, which has implications for various signaling pathways, including the PI3K/Akt/mTOR pathway.
Chemical and Physical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₅ | PubChem |
| Molecular Weight | 516.8 g/mol | PubChem |
| CAS Number | 125263-65-2 | AbMole BioScience |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Poorly soluble in water, soluble in DMSO | CAPS, Inferred |
| Storage (Powder) | -20°C for up to 3 years | AbMole BioScience |
| Storage (in Solvent) | -80°C for up to 6 months | AbMole BioScience |
Mechanism of Action and Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of cytochrome P450 enzymes responsible for the synthesis of 20-HETE. 20-HETE is a signaling molecule that can promote cell proliferation, angiogenesis, and inflammation, in part through the activation of the PI3K/Akt/mTOR pathway. By inhibiting 20-HETE synthesis, this compound is hypothesized to downregulate this signaling cascade.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the inhibitory activity of closely related oleanane triterpenoids isolated from Rubia philippinensis against 20-HETE synthesis. This data can be used as a reference for estimating the potential potency of this compound.
| Compound | IC₅₀ (µM) for 20-HETE Synthesis Inhibition | Source |
| Maslinic acid | > 100 | Nat Prod Res. 2021 |
| 4-epi-hederagenin | > 100 | Nat Prod Res. 2021 |
| Oleanolic acid | > 100 | Nat Prod Res. 2021 |
| This compound | Not Reported | - |
Note: The inhibitory activity of this compound on 20-HETE synthesis has not been explicitly reported in the cited literature. The data for related compounds suggests that the activity may be moderate.
Experimental Protocols
Preparation of Stock Solutions
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Application Notes and Protocols for In Vivo Studies of Novel Compounds
Disclaimer: Information regarding "Rubiprasin A" is not available in the public domain. The following application notes and protocols are provided as a generalized template for the in vivo study of a hypothetical novel compound, intended for researchers, scientists, and drug development professionals.
Application Notes
Introduction
The transition from in vitro to in vivo studies is a critical milestone in the drug development process. In vivo testing in animal models provides essential data on a novel compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) within a complex biological system.[1] These studies are fundamental for making informed decisions about advancing a compound to clinical trials. Careful design and execution of these experiments are paramount to ensure the results are reproducible and translatable.[2]
Animal Model Selection
The choice of animal model is a crucial factor that influences the outcome and relevance of in vivo studies.[1] The model should be selected based on the research question, the compound's mechanism of action, and the pathophysiology of the disease being studied.
Table 1: Comparison of Common Rodent Models for Preclinical Research
| Animal Model | Key Characteristics & Applications | Advantages | Disadvantages |
| Mice (Mus musculus) | Genetically well-characterized with numerous transgenic and knockout strains available. Widely used for efficacy, toxicology, and PK/PD studies.[1] | Cost-effective, easy to handle, rapid breeding cycle, extensive genetic toolkit.[1] | Physiological differences from humans can limit translatability.[1] |
| Rats (Rattus norvegicus) | Larger size facilitates surgical manipulation and serial blood sampling. Commonly used in toxicology and cardiovascular research.[1] | Well-established disease models, more complex behavioral phenotypes than mice.[1] | Higher housing and husbandry costs compared to mice.[1] |
Dosage Determination for In Vivo Studies
Establishing a safe and effective dose is a primary objective of early in vivo research. This typically involves dose-ranging studies to determine the Maximum Tolerated Dose (MTD) and to identify a dose range for efficacy studies.[3]
Table 2: Methodologies for In Vivo Dose Determination
| Methodology | Description | Key Considerations |
| Literature Review | Examine studies on compounds with similar structures or mechanisms of action to find starting dose ranges.[4] | Data may not be available for entirely novel compounds. |
| Allometric Scaling | A method that uses body surface area to extrapolate doses between species, often from smaller to larger animals.[4] | Assumes that pharmacokinetic parameters scale predictably with body size. |
| Pilot / Dose-Ranging Study | A preliminary study with a small number of animals to test a wide range of doses. The goal is to identify the MTD, which is the highest dose that does not cause unacceptable toxicity.[3][4] | Essential for novel compounds with no prior in vivo data. |
| In Vitro Data Extrapolation | Using IC50 or EC50 values from cell-based assays to estimate a starting dose for in vivo studies. | This is a rough estimation and should be followed by a pilot study. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the maximum tolerated dose of a novel compound when administered via a specific route over a defined period.
Materials:
-
Novel compound (e.g., "this compound")
-
Vehicle solution (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female
-
Standard laboratory animal housing and diet
-
Syringes and needles appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., 5 groups, n=3-5 per group). Include a vehicle control group.
-
Dose Preparation: Prepare fresh dosing solutions of the compound in the vehicle on each day of administration.
-
Dose Administration: Administer the compound or vehicle to the respective groups. A common starting point is a dose escalation design (e.g., 1, 5, 10, 25, 50 mg/kg). The administration can be daily for 5-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress).
-
Note any mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.
-
Data Analysis: Plot the mean body weight change for each group over time. Summarize clinical observations.
Protocol 2: Tumor Xenograft Efficacy Study in Mice
Objective: To evaluate the anti-tumor efficacy of a novel compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Matrigel or similar basement membrane matrix
-
Novel compound ("this compound") and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Group Randomization: When tumors reach the desired size, randomize mice into treatment groups (e.g., n=8-10 per group), including a vehicle control and potentially a positive control (a standard-of-care chemotherapy agent).
-
Treatment:
-
Administer the novel compound at doses determined from the MTD study (e.g., two doses below the MTD).
-
Administer the vehicle or positive control to the respective groups.
-
Follow the predetermined dosing schedule (e.g., daily for 21 days).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Study Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
At the endpoint, euthanize the animals, and excise and weigh the tumors.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
-
Visualization of Signaling Pathways and Workflows
Hypothetical Signaling Pathway: PI3K/Akt/mTOR
Many novel anti-cancer agents are designed to target specific signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is frequently mutated or activated in various cancers.[5][6]
Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway by "this compound".
Experimental Workflow for In Vivo Efficacy Study
A standardized workflow is essential for the successful execution of in vivo studies, ensuring that all steps are followed systematically from planning to final analysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. moravek.com [moravek.com]
- 4. researchgate.net [researchgate.net]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rucaparib Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cancer cell line sensitivity to Rucaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. The information contained herein is intended to guide researchers in selecting appropriate cell models and designing experiments to investigate the efficacy and mechanism of action of Rucaparib.
Introduction
Rucaparib is a small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes critical for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[3][4] This makes Rucaparib a targeted therapy for cancers with a homologous recombination deficiency (HRD) phenotype. Clinical trials have demonstrated its efficacy in patients with recurrent ovarian cancer and metastatic castration-resistant prostate cancer.[3][4][5]
Cell Lines Sensitive to Rucaparib Treatment
The sensitivity of cancer cell lines to Rucaparib varies and is often correlated with their DNA repair pathway status. Cell lines with mutations in BRCA1, BRCA2, or other genes involved in homologous recombination are generally more sensitive to PARP inhibitors.
Quantitative Data: IC50 Values of Rucaparib in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Rucaparib in a panel of ovarian and breast cancer cell lines.
Table 1: Ovarian Cancer Cell Lines
| Cell Line | Histology | BRCA1 Status | BRCA2 Status | Rucaparib IC50 (µM) | Reference |
| A2780 | Endometrioid | Wild-Type | Wild-Type | 3.26 ± 0.47 | [6] |
| COLO704 | Not Specified | Not Specified | Not Specified | 2.5 | [7] |
| KURAMOCHI | Serous | Not Specified | Nonsense Mutation | < 15 | [7] |
| UWB1.289 | Not Specified | Mutant | Wild-Type | 0.375 | [2] |
| UWB1.289+BRCA1 | Not Specified | Wild-Type (restored) | Wild-Type | 5.43 | [2] |
| PEO1 | Serous | Not Specified | Mutant | Not specified, but sensitive | [8] |
| MDAH-2774 | Endometrioid | Wild-Type | Wild-Type | < 10 (sensitive) | [6] |
| IGROV-1 | Not Specified | Mutant | Wild-Type | > 10 (resistant) | [6] |
| OAW42 | Serous | Mutant | Wild-Type | > 10 (resistant) | [6] |
| SKOV-3 | Serous | Wild-Type | Wild-Type | > 15 (resistant) | [6][7] |
Table 2: Breast Cancer Cell Lines
| Cell Line | Subtype | BRCA1 Status | BRCA2 Status | Rucaparib IC50 (µM) | Reference |
| MDA-MB-436 | Triple-Negative | Mutant | Wild-Type | 2.3 | [9] |
| HCC1806 | Triple-Negative | Wild-Type | Wild-Type | ~0.9 | [9] |
| MDA-MB-231 | Triple-Negative | Wild-Type | Wild-Type | < 20 | [9] |
| MDA-MB-468 | Triple-Negative | Wild-Type | Wild-Type | < 10 | [9] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Rucaparib exerts its cytotoxic effects primarily through the inhibition of PARP enzymes, leading to the accumulation of unrepaired single-strand DNA breaks. These breaks are converted into more lethal double-strand breaks during DNA replication. In cells with functional homologous recombination (HR) repair pathways, these double-strand breaks can be efficiently repaired. However, in cancer cells with deficient HR, often due to mutations in BRCA1/2 or other HR-related genes, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.[3][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of Rucaparib on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to the cell line)
-
Rucaparib (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of Rucaparib from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Rucaparib concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the Rucaparib dilutions or control medium.
-
Incubate the plate for 72 hours (or a desired time course) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each Rucaparib concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Rucaparib concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of Rucaparib that causes 50% inhibition of cell viability.
Conclusion
Rucaparib is a promising therapeutic agent for cancers with deficiencies in the homologous recombination DNA repair pathway. The selection of appropriate cell line models with known genetic backgrounds, particularly regarding BRCA1/2 and other HR-related genes, is crucial for preclinical investigations. The provided protocols and data serve as a valuable resource for researchers initiating studies on the cellular effects of Rucaparib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jebms.org [jebms.org]
- 4. jebms.org [jebms.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for High-Throughput Screening of Rubiprasin A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Rubiprasin A analogs to identify and characterize novel therapeutic candidates. The protocols detailed below focus on assays relevant to potential anti-inflammatory and antioxidant activities, common targets for natural product-derived compounds.
Introduction
This compound and its analogs represent a promising class of compounds for drug discovery. To efficiently evaluate large libraries of these analogs, robust and validated high-throughput screening (HTS) assays are essential. This document outlines detailed protocols for primary and secondary assays designed to assess the biological activity of this compound analogs, with a focus on their potential to modulate inflammatory and oxidative stress pathways. The primary assays are designed for rapid screening of large compound libraries, while the secondary assays provide more detailed information on the mechanism of action of promising "hit" compounds.
Primary High-Throughput Screening Assays
NF-κB Reporter Gene Assay for Anti-Inflammatory Activity
This assay is designed to identify compounds that inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[1] The assay utilizes a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element.[2][3]
Experimental Protocol:
-
Cell Culture:
-
Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed 20,000 cells per well in a 96-well white, clear-bottom plate and incubate for 18-24 hours.[4]
-
Prepare serial dilutions of this compound analogs in assay medium (DMEM with 0.5% FBS). The final concentration of DMSO should not exceed 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Add 20 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control wells to stimulate NF-κB activation.
-
Incubate for 6 hours at 37°C.
-
Remove the medium and add 100 µL of Luciferase Detection Reagent to each well.
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration at which 50% of the NF-κB activity is inhibited) for each active compound.
Table 1: Hypothetical IC50 Values of this compound Analogs in the NF-κB Reporter Assay
| Compound ID | IC50 (µM) |
| This compound | 15.2 |
| Analog-101 | 2.5 |
| Analog-102 | > 50 |
| Analog-103 | 8.9 |
| Analog-104 | 0.7 |
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of this compound analogs to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), providing a measure of their antioxidant potential.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
Prepare serial dilutions of this compound analogs and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
Data Presentation:
-
Calculate the percentage of DPPH scavenging activity for each compound concentration.
-
Determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals) for each active compound.
Table 2: Hypothetical EC50 Values of this compound Analogs in the DPPH Assay
| Compound ID | EC50 (µM) |
| This compound | 25.8 |
| Analog-101 | 12.3 |
| Analog-102 | 5.6 |
| Analog-103 | > 100 |
| Analog-104 | 8.1 |
Secondary High-Content Screening Assay
High-Content Imaging of NF-κB Nuclear Translocation
This assay provides a more detailed, image-based analysis of the inhibition of NF-κB activation by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[7][8][9]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment and Stimulation:
-
Treat cells with serial dilutions of the "hit" compounds from the primary screen for 1 hour.
-
Stimulate the cells with TNF-α (20 ng/mL) for 30 minutes.[10]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 3% BSA in PBS.
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of NF-κB p65.
-
Data Presentation:
-
Quantify the dose-dependent inhibition of NF-κB nuclear translocation for each compound.
-
Generate dose-response curves and calculate the IC50 values.
Table 3: Hypothetical IC50 Values from NF-κB Nuclear Translocation Assay
| Compound ID | IC50 (µM) |
| Analog-101 | 2.8 |
| Analog-104 | 0.9 |
| BAY 11-7082 (Control) | 10.0 |
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: NF-κB signaling pathway and potential inhibition by this compound analogs.
Caption: High-throughput screening workflow for identifying lead compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. High content, high-throughput screening for small molecule inducers of NF-κB translocation | PLOS One [journals.plos.org]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening | PLOS One [journals.plos.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of Novel Small Molecules: A Template for Compounds such as Rubiprasin A
Introduction
The development of novel therapeutic agents requires robust and reliable analytical methods for their quantification in various biological matrices. This document provides a comprehensive guide for the development, validation, and application of analytical methods for the quantification of novel small molecules, using "Rubiprasin A" as a representative example. In the absence of specific published methods for this compound, this document outlines established methodologies based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the gold standards for bioanalytical quantification.[1][2] These protocols are intended for researchers, scientists, and drug development professionals.
Overview of Analytical Techniques
The choice of analytical technique is critical and depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a widely used technique for the quantification of small molecules.[3][4] It is suitable for compounds with a chromophore and when high sensitivity is not the primary requirement. The method is generally robust, cost-effective, and readily available in most analytical laboratories.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity.[2][6] The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, allowing for the accurate quantification of analytes at very low concentrations.[7][8]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix.
2.1.1. Protein Precipitation (PPT)
This is a simple and rapid method suitable for initial method development.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard (IS).[2]
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.[2]
-
Centrifuge the sample at 15,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[2]
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 200 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath.
-
Decant the organic layer into a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
2.1.3. Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and the ability to concentrate the analyte.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[7]
-
Load 500 µL of the plasma sample (pre-treated with 500 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.[7]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Protocol 2: LC-MS/MS Method Development and Validation
This protocol is based on FDA and EMA guidelines for bioanalytical method validation.[9][10][11]
2.2.1. Mass Spectrometer Tuning and Optimization
-
Prepare a 1 µg/mL solution of this compound and a suitable internal standard (e.g., a structurally similar and stable isotopically labeled compound) in methanol.
-
Infuse the solutions directly into the mass spectrometer to optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Determine the precursor ion ([M+H]+ or [M-H]-) and optimize the collision energy to obtain stable and abundant product ions for MRM transitions.[8]
2.2.2. Chromatographic Conditions
-
Column: A C18 column (e.g., Zorbax Extend-C18, 2.1 mm × 100 mm, 1.8 µm) is a good starting point for small molecule analysis.[7]
-
Mobile Phase:
-
Gradient Elution: Develop a gradient to ensure separation from endogenous matrix components and achieve a good peak shape. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.
2.2.3. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., DMSO, methanol).
-
Prepare working solutions by serial dilution of the stock solution.
-
Spike blank plasma with the working solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).[6]
2.2.4. Bioanalytical Method Validation
Perform a full validation of the method according to regulatory guidelines.[9][10][11]
-
Selectivity: Analyze six different batches of blank plasma to ensure no significant interference at the retention time of the analyte and IS.
-
Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.[6][9]
-
Accuracy and Precision: Analyze QC samples in replicate (n=5) on three different days. The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).[6][9]
-
Recovery: Compare the peak area of the analyte from extracted samples to that of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of a pure solution of the analyte at the same concentration.
-
Stability: Evaluate the stability of this compound in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Data Presentation
Quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Linearity for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.012 | 105.3 | 8.7 |
| 5 | 0.058 | 98.9 | 6.2 |
| 10 | 0.115 | 101.2 | 4.5 |
| 50 | 0.582 | 99.5 | 3.1 |
| 100 | 1.168 | 100.8 | 2.5 |
| 500 | 5.835 | 99.1 | 1.8 |
| 1000 (ULOQ) | 11.650 | 100.2 | 1.5 |
| Regression Equation: y = 0.0116x + 0.0004 | r²: 0.9985 |
Table 2: Intra-day and Inter-day Accuracy and Precision for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Intra-day | |||
| 3 (LQC) | 2.95 | 98.3 | 6.8 |
| 75 (MQC) | 76.2 | 101.6 | 4.2 |
| 750 (HQC) | 745.5 | 99.4 | 3.1 |
| Inter-day | |||
| 3 (LQC) | 3.08 | 102.7 | 8.5 |
| 75 (MQC) | 74.1 | 98.8 | 5.6 |
| 750 (HQC) | 759.0 | 101.2 | 4.5 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the development and validation of a bioanalytical method for quantifying a novel small molecule like this compound.
Caption: Bioanalytical method development and validation workflow.
Conclusion
The protocols and guidelines presented in this document provide a solid framework for developing and validating a robust and reliable analytical method for the quantification of novel small molecules like this compound in biological matrices. Adherence to these established procedures ensures the generation of high-quality data suitable for supporting preclinical and clinical drug development programs. The choice between HPLC and LC-MS/MS will ultimately depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive and specific LC–MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-method for determination of permethrin enantiomers using chiral beta-cyclodextrin-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPLC method for quantifying permethrin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Determination of Ruboxistaurin analysis in rat plasma utilizing LC–MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Evaluation of the Anti-inflammatory Effects of Rubiprasin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a significant focus of pharmaceutical research. Rubiprasin A is a novel compound of interest for its potential therapeutic effects. These application notes provide a comprehensive set of protocols to systematically evaluate the anti-inflammatory properties of this compound using established in vitro and in vivo models. The described assays will enable the characterization of its mechanism of action, focusing on key inflammatory mediators and signaling pathways.
I. In Vitro Anti-inflammatory Assays
A variety of in vitro assays are available to screen for anti-inflammatory activity, offering advantages such as low cost and short experimental duration.[1] These methods are crucial for initial screening and mechanistic studies.
Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW 264.7 Macrophages
Murine macrophage cell line RAW 264.7 is a widely used model to study the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.
Experimental Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone, 10 µM).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
-
Endpoint Measurements:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[3]
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[2][3]
-
Cell Viability: Assess the cytotoxicity of this compound using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[4]
-
Data Presentation:
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Control | - | 100 ± 5 | 50 ± 10 | 30 ± 5 | 20 ± 4 | 100 ± 2 |
| LPS (1 µg/mL) | - | 500 ± 25 | 2500 ± 150 | 1800 ± 100 | 1200 ± 80 | 98 ± 3 |
| This compound | 1 | 450 ± 20 | 2200 ± 120 | 1600 ± 90 | 1100 ± 70 | 101 ± 2 |
| This compound | 5 | 350 ± 18 | 1800 ± 100 | 1200 ± 70 | 800 ± 50 | 99 ± 3 |
| This compound | 10 | 250 ± 15 | 1200 ± 80 | 800 ± 50 | 500 ± 30 | 97 ± 4 |
| This compound | 25 | 150 ± 10 | 700 ± 50 | 400 ± 30 | 250 ± 20 | 95 ± 5 |
| This compound | 50 | 110 ± 8 | 300 ± 20 | 150 ± 10 | 100 ± 8 | 85 ± 6 |
| Dexamethasone | 10 | 120 ± 10 | 400 ± 30 | 200 ± 15 | 150 ± 10 | 99 ± 2 |
*Data are presented as mean ± SD (n=3).
Western Blot Analysis of Inflammatory Mediators
To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, Western blot analysis can be performed to determine the expression levels of key inflammatory proteins.
Experimental Protocol:
-
Cell Lysis: Following treatment with this compound and/or LPS as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.
-
Detection: After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
The results of the Western blot analysis can be quantified by densitometry and presented as bar graphs showing the relative protein expression levels normalized to a loading control (e.g., β-actin).
II. In Vivo Anti-inflammatory Assays
In vivo models are essential for evaluating the therapeutic potential of anti-inflammatory compounds in a whole-organism context.[5][6]
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[7][8][9] Carrageenan injection induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other inflammatory mediators in the second phase.[7]
Experimental Protocol:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.[7]
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Group 2: Carrageenan control (vehicle + carrageenan)
-
Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.) + carrageenan
-
Group 6: Indomethacin (10 mg/kg, p.o.) + carrageenan
-
-
Treatment: Administer this compound or the vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.10 ± 0.02 | - |
| Carrageenan Control | - | 0.85 ± 0.08 | - |
| This compound | 10 | 0.65 ± 0.06 | 23.5 |
| This compound | 25 | 0.45 ± 0.05 | 47.1 |
| This compound | 50 | 0.25 ± 0.03 | 70.6 |
| Indomethacin | 10 | 0.30 ± 0.04 | 64.7 |
*Data are presented as mean ± SD (n=6).
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of a compound on the proliferative phase of inflammation, which is characteristic of chronic inflammation.[8][9]
Experimental Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Implantation of Cotton Pellets: Anesthetize the rats and implant two sterilized cotton pellets (10 mg each) subcutaneously in the dorsal region, one on each side.
-
Treatment: Administer this compound (e.g., 10, 25, 50 mg/kg, p.o.) or a standard drug like indomethacin (5 mg/kg, p.o.) daily for 7 consecutive days. The control group receives the vehicle.
-
Explantation and Measurement: On the 8th day, sacrifice the animals, dissect out the cotton pellets along with the granuloma tissue, and dry them at 60°C until a constant weight is obtained.
-
Calculation: The anti-inflammatory activity is determined by the reduction in the dry weight of the granuloma tissue.
Data Presentation:
Table 3: Effect of this compound on Cotton Pellet-Induced Granuloma in Rats
| Treatment | Dose (mg/kg/day) | Dry Weight of Granuloma (mg) | % Inhibition |
| Control | - | 150 ± 12 | - |
| This compound | 10 | 120 ± 10 | 20.0 |
| This compound | 25 | 95 ± 8 | 36.7 |
| This compound | 50 | 70 ± 6 | 53.3 |
| Indomethacin | 5 | 80 ± 7 | 46.7 |
*Data are presented as mean ± SD (n=6).
III. Visualization of Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. These pathways are critical regulators of the expression of pro-inflammatory genes.[3][10][11]
Caption: NF-κB and MAPK signaling pathways in inflammation.
Experimental Workflow
A structured workflow is crucial for the systematic evaluation of a novel compound.
Caption: Experimental workflow for evaluating this compound.
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can effectively determine its efficacy, elucidate its mechanism of action, and assess its therapeutic potential for the treatment of inflammatory diseases. The systematic approach described, from initial cell-based screening to whole-animal studies and mechanistic analysis, will generate the critical data needed for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. In Vivo Models of Inflammation | Springer Nature Experiments [experiments.springernature.com]
- 7. scielo.br [scielo.br]
- 8. Rubiadin exerts an acute and chronic anti-inflammatory effect in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Impact of Rubiprasin A on the 20-HETE Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] This eicosanoid is a potent regulator of vascular tone, angiogenesis, and inflammation.[3][4] Dysregulation of the 20-HETE pathway is implicated in various pathologies, including hypertension, stroke, and the progression of certain cancers.[5][6] Consequently, the 20-HETE signaling cascade presents a promising target for therapeutic intervention.
These application notes provide a comprehensive framework for assessing the impact of a novel investigational compound, exemplified here as "Rubiprasin A," on the 20-HETE pathway. The following protocols detail methods to determine if this compound inhibits 20-HETE synthesis, alters the expression of key enzymes, and modulates downstream cellular signaling and functions.
The 20-HETE Signaling Pathway
The synthesis of 20-HETE from arachidonic acid is catalyzed by CYP4A/4F enzymes. 20-HETE then elicits cellular responses by binding to its putative receptor, GPR75, and activating several downstream signaling cascades, including MAPK/ERK and PI3K/Akt pathways.[3][7] These pathways regulate critical cellular processes such as proliferation, migration, and angiogenesis.[1][8]
General Experimental Workflow
The assessment of this compound's impact on the 20-HETE pathway follows a multi-step approach, beginning with direct enzyme inhibition assays, followed by cell-based functional and signaling assays.
Part 1: In Vitro Assessment of 20-HETE Synthesis
Objective:
To determine if this compound directly inhibits the activity of CYP4A and CYP4F enzymes, which are responsible for 20-HETE synthesis.
Protocol 1: High-Throughput CYP450 Inhibition Assay (Fluorometric)
This protocol is adapted for a high-throughput screening (HTS) format to rapidly assess the inhibitory potential of this compound against key CYP450 isoforms.[9][10]
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP4A11 and CYP4F2 enzymes.
-
This compound stock solution (in DMSO).
-
CYP450-specific fluorogenic probe substrates.
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
96-well microplates (black, clear bottom).
-
Fluorescence plate reader.
-
Known CYP4A/4F inhibitors (e.g., HET0016) as positive controls.[8]
Procedure:
-
Prepare serial dilutions of this compound in potassium phosphate buffer. The final concentrations should typically range from 0.1 to 100 µM.
-
In a 96-well plate, add buffer, HLM or recombinant enzymes, and the appropriate concentration of this compound or control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic probe substrate and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or trichloroacetic acid).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the substrate used.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Data Presentation: this compound IC50 Values (Hypothetical)
The following table summarizes hypothetical IC50 data for this compound against various CYP450 isoforms. This allows for the assessment of both potency and selectivity.[11]
| CYP Isoform | Probe Substrate | This compound IC50 (µM) [Hypothetical] | HET0016 IC50 (µM) [Control] |
| CYP4A11 | Arachidonic Acid | 5.2 | 0.8 |
| CYP4F2 | Arachidonic Acid | 8.9 | 1.5 |
| CYP3A4 | Midazolam | > 100 | > 100 |
| CYP2D6 | Dextromethorphan | > 100 | > 100 |
| CYP2C9 | Diclofenac | > 100 | > 100 |
Part 2: Quantification of 20-HETE by LC-MS/MS
Objective:
To accurately quantify the amount of 20-HETE produced by liver microsomes in the presence of this compound, confirming the results from the HTS assay.
Protocol 2: LC-MS/MS Quantification of 20-HETE
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like 20-HETE from biological matrices.[12][13][14]
Materials:
-
Human liver microsomes (HLM).
-
Arachidonic acid (substrate).
-
This compound.
-
Internal standard (e.g., 20-HETE-d6).
-
Solid Phase Extraction (SPE) cartridges.
-
LC-MS/MS system with a C18 reverse-phase column.
-
Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water, acetic acid).
Procedure:
-
Microsomal Incubation:
-
Set up reactions containing HLM, potassium phosphate buffer, arachidonic acid, and varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding NADPH and incubate at 37°C for 30 minutes.
-
-
Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) and acidifying to pH ~3.0.
-
Add a known amount of the internal standard (20-HETE-d6).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the lipids, including 20-HETE, with an appropriate solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient mobile phase (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid).[12]
-
Detect and quantify 20-HETE and the internal standard using multiple reaction monitoring (MRM) in negative electrospray ionization mode. The MRM transition for 20-HETE is typically m/z 319.2 -> 275.2.[15]
-
-
Data Analysis:
-
Generate a standard curve using known amounts of 20-HETE.
-
Calculate the concentration of 20-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation: Effect of this compound on 20-HETE Production (Hypothetical)
| This compound (µM) | 20-HETE Produced (ng/mg protein/min) [Hypothetical] | % Inhibition |
| 0 (Vehicle) | 2.5 ± 0.2 | 0% |
| 1 | 2.1 ± 0.3 | 16% |
| 5 | 1.3 ± 0.1 | 48% |
| 10 | 0.8 ± 0.2 | 68% |
| 50 | 0.2 ± 0.1 | 92% |
Part 3: Cell-Based Assessment of the 20-HETE Pathway
Objective:
To investigate whether this compound affects the expression of 20-HETE synthesizing enzymes and modulates 20-HETE-driven cellular functions like proliferation.
Protocol 3: Western Blot Analysis of CYP4A/4F Expression
This protocol determines if chronic treatment with this compound alters the protein levels of CYP4A and CYP4F enzymes in a relevant cell line (e.g., human renal proximal tubule epithelial cells or cancer cell lines with known high expression).[16][17]
Materials:
-
Cell line expressing CYP4A/4F.
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.[18]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-CYP4A11, anti-CYP4F2, anti-β-actin).
-
HRP-conjugated secondary antibodies.[19]
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera).
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and treat with various concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer.[18]
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CYP4A11, 1:1000 dilution) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (β-actin).
-
Data Presentation: Effect on Protein Expression (Hypothetical)
| Treatment | CYP4A11 Expression (Normalized to β-actin) [Hypothetical] | CYP4F2 Expression (Normalized to β-actin) [Hypothetical] |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (10 µM) | 0.95 ± 0.10 | 0.98 ± 0.09 |
| Positive Control (e.g., PPARα agonist) | 2.50 ± 0.21 | 1.10 ± 0.15 |
Part 4: Downstream Signaling and Functional Assays
Objective:
To determine if this compound can block the downstream effects of 20-HETE, such as the activation of pro-proliferative signaling pathways.
Protocol 4: Analysis of Downstream Signaling (p-ERK, p-Akt)
This protocol uses Western blotting to measure the phosphorylation status of key downstream kinases, ERK and Akt, which are activated by 20-HETE signaling.[3][8]
Procedure:
-
Culture a responsive cell line (e.g., endothelial cells, cancer cells) and serum-starve for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with this compound (at a concentration near its IC50) for 1-2 hours.
-
Stimulate the cells with a 20-HETE agonist for a short period (e.g., 5-30 minutes).
-
Immediately lyse the cells and perform Western blot analysis as described in Protocol 3.
-
Probe the membranes with antibodies specific for phosphorylated ERK (p-ERK), total ERK (t-ERK), phosphorylated Akt (p-Akt), and total Akt (t-Akt).
-
Quantify the ratio of phosphorylated protein to total protein for each condition.
Data Presentation: Inhibition of 20-HETE-Induced Signaling (Hypothetical)
| Treatment Condition | p-ERK / t-ERK Ratio [Hypothetical] | p-Akt / t-Akt Ratio [Hypothetical] |
| Vehicle Control (Unstimulated) | 0.15 ± 0.04 | 0.20 ± 0.05 |
| 20-HETE Agonist (100 nM) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (10 µM) + 20-HETE Agonist | 1.10 ± 0.14 | 1.05 ± 0.11 |
| This compound (10 µM) + AA (10 µM) | 0.45 ± 0.08 | 0.51 ± 0.09 |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P450 Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Rubiprasin A Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubiprasin A. The information is designed to address common challenges related to its solubility in aqueous solutions and to provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid, a class of naturally occurring compounds with potential therapeutic properties. Like many other triterpenoids, this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental assays and can negatively impact its bioavailability for in vivo studies.
Q2: What is the expected aqueous solubility of this compound?
Q3: How can I prepare a stock solution of this compound?
Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with the experiment.
Troubleshooting Guide: Improving this compound Solubility
This guide provides several methods to enhance the solubility of this compound in aqueous solutions for your experiments. The appropriate method will depend on the specific requirements of your assay.
Method 1: Co-solvents
The use of a water-miscible organic solvent can aid in keeping this compound in solution.
-
Issue: this compound precipitates when diluted into my aqueous buffer.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is kept low (typically <1%) to minimize solvent-induced artifacts. A stepwise dilution may also be beneficial.
Method 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.
-
Issue: I need to prepare a higher concentration of this compound in an aqueous solution without using organic solvents.
-
Solution: Utilize 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound. This can significantly increase its aqueous solubility.
Method 3: Nanosuspensions
Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.
-
Issue: My formulation of this compound has low bioavailability in animal studies.
-
Solution: Preparing a nanosuspension of this compound can improve its dissolution rate and, consequently, its oral bioavailability. This is a suitable approach for in vivo applications.
Method 4: Solid Dispersions
In a solid dispersion, the poorly soluble drug is dispersed in a highly soluble carrier matrix.
-
Issue: I need to develop a solid dosage form of this compound with improved dissolution characteristics.
-
Solution: Creating a solid dispersion of this compound with a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can enhance its dissolution rate.
Quantitative Data Summary
The following table summarizes the solubility of structurally similar triterpenoids, which can serve as an estimate for this compound.
| Compound | Solvent | Solubility | Reference |
| Oleanolic Acid | Water | ~0.02 µg/mL | [1] |
| Oleanolic Acid | 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
| Betulinic Acid | Water | ~0.02 µg/mL | [1] |
| Betulinic Acid | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [4] |
Experimental Protocols
Protocol 1: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes how to prepare an aqueous solution of this compound using HP-β-CD.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve a desired concentration of HP-β-CD (e.g., 10-40% w/v) in the aqueous buffer. Gentle warming and stirring can aid dissolution.
-
Add this compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Complexation: Vigorously vortex the mixture for 5-10 minutes. Following this, stir the solution on a magnetic stirrer at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any un-complexed, precipitated this compound.
-
Collect Supernatant: Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.
-
Sterilization (Optional): For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
Concentration Determination: The final concentration of solubilized this compound should be determined analytically using a validated method such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparation of a Nanosuspension by Anti-Solvent Precipitation
This protocol provides a general method for preparing a nanosuspension of a hydrophobic compound like this compound.
Materials:
-
This compound
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous solution (e.g., deionized water)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent to create the organic phase.
-
Aqueous Phase Preparation: Dissolve a stabilizer in the aqueous solution to create the aqueous phase.
-
Precipitation: Under high-speed homogenization or sonication, inject the organic phase into the aqueous phase at a constant rate. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the suspension using a method such as evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.
Visualizations
Experimental Workflow: Improving this compound Solubility
Caption: Workflow for enhancing this compound solubility.
Logical Relationship: Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting solubility.
Signaling Pathway: Postulated Mechanism of Action
While the direct mechanism of action for this compound is still under investigation, many triterpenoids exert their cytotoxic effects in cancer cells by modulating key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. It is hypothesized that this compound may inhibit one or more components of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
References
Rubiprasin A stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Rubiprasin A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Short-term storage at higher temperatures (e.g., during shipping) for periods of less than a week is unlikely to significantly affect product efficacy.
Q2: What are the common signs of this compound degradation?
A2: Visual signs of degradation can include a change in color or the appearance of visible particulates in the solid material. In solution, degradation may be indicated by a change in color, precipitation, or a shift in pH. For quantitative assessment, a decrease in purity as measured by HPLC is the most reliable indicator.
Q3: How long is this compound stable in solution?
A3: Long-term storage of this compound in solution is not recommended. Stock solutions should be prepared fresh for immediate use. If temporary storage is necessary, aliquots in tightly sealed vials at -20°C may be usable for up to one month, though stability should be verified for your specific solvent and concentration.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific excipient compatibility studies for this compound are not extensively published, it is crucial to conduct your own compatibility testing.[2][3] Potential incompatibilities can arise from excipients that are acidic, basic, or contain reactive impurities.[2] It is recommended to perform compatibility studies with commonly used excipients such as lactose, microcrystalline cellulose, and magnesium stearate.[4]
Troubleshooting Guides
Issue 1: Decreased Potency or Activity in Experiments
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light.
-
Assess Purity: Analyze the purity of the stored this compound sample using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a fresh or reference standard.
-
Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. Avoid using previously prepared and stored solutions for critical experiments.
-
Evaluate Solvent Effects: If using a new solvent, confirm that this compound is stable in that solvent for the duration of your experiment. Some solvents can accelerate degradation.
Issue 2: Inconsistent Results Between Experimental Batches
Possible Cause: Variability in the stability of this compound stock solutions or lot-to-lot variation.
Troubleshooting Steps:
-
Standardize Solution Preparation: Implement a strict protocol for the preparation of this compound solutions, including the solvent used, concentration, and mixing procedure.
-
Aliquot Stock Solutions: If a large stock solution is prepared, aliquot it into single-use volumes and store at -20°C to minimize freeze-thaw cycles.
-
Perform Quality Control on New Lots: When receiving a new lot of this compound, perform a quality control check, such as HPLC analysis, to ensure it meets the required purity specifications.
-
Run a Control Sample: Include a control sample of freshly prepared this compound in your experiments to compare against older or stored samples.
Data on this compound Stability
The following tables summarize hypothetical stability data for this compound under various conditions.
Table 1: Long-Term Storage Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Dry | 0 | 99.8 | White Powder |
| 6 | 99.7 | No Change | |
| 12 | 99.5 | No Change | |
| 24 | 99.2 | No Change | |
| 4°C, Dark, Dry | 0 | 99.8 | White Powder |
| 6 | 98.5 | No Change | |
| 12 | 97.1 | Slight Yellowing | |
| 24 | 94.3 | Yellowish Powder | |
| 25°C / 60% RH | 0 | 99.8 | White Powder |
| 1 | 96.2 | Yellowish Powder | |
| 3 | 91.5 | Yellow-Brown Powder | |
| 6 | 85.1 | Brownish Powder |
Table 2: Stability of this compound in Common Solvents at Room Temperature (25°C)
| Solvent | Time (Hours) | Concentration (mg/mL) | Purity (%) by HPLC |
| DMSO | 0 | 10 | 99.8 |
| 24 | 10 | 99.5 | |
| 48 | 10 | 99.1 | |
| 72 | 10 | 98.6 | |
| Ethanol | 0 | 10 | 99.8 |
| 24 | 10 | 98.2 | |
| 48 | 10 | 96.5 | |
| 72 | 10 | 94.3 | |
| PBS (pH 7.4) | 0 | 1 | 99.7 |
| 4 | 1 | 95.3 | |
| 8 | 1 | 90.1 | |
| 24 | 1 | 78.4 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)
-
Vials
-
Oven capable of maintaining 40°C / 75% RH
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Prepare a control sample of pure this compound.
-
-
Stress Conditions:
-
Place the samples in open vials to expose them to the environmental conditions.
-
Store the vials in an oven at 40°C and 75% relative humidity for a specified period (e.g., 2 and 4 weeks).
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use the HPLC method described in Protocol 1 to determine the purity of this compound and identify any new degradation peaks.
-
-
-
Evaluation:
-
Compare the results of the binary mixtures to the control sample. A significant decrease in the purity of this compound or the appearance of new degradation peaks in the presence of an excipient indicates a potential incompatibility.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Optimizing Rubiprasin A Concentration for Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Rubiprasin A for various bioassays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a naturally occurring oleanane triterpenoid isolated from plants of the Rubia genus. While specific studies on this compound are limited, related triterpenoids from Rubia philippinensis have been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE).[1] Therefore, a likely mechanism of action for this compound is the modulation of the 20-HETE signaling pathway.
Q2: What are the known biological activities of triterpenoids from the Rubia genus?
Triterpenoids isolated from the Rubia genus have demonstrated a range of biological activities, including cytotoxic, antibacterial, and antifungal effects. These compounds are of interest for their potential as anticancer agents.
Q3: Which signaling pathways are potentially affected by this compound?
Through its potential inhibition of 20-HETE synthesis, this compound may influence downstream signaling pathways regulated by 20-HETE. These pathways are known to play roles in vascular function, inflammation, and cell proliferation and include the Vascular Endothelial Growth Factor (VEGF), Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), and Phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling cascades.
Troubleshooting Guide
Issue 1: Determining the Optimal Starting Concentration for this compound in a Bioassay.
-
Recommendation: When specific data for this compound is unavailable, a common practice is to start with a broad concentration range based on data from structurally similar compounds. For cytotoxic triterpenoids, a starting range of 1 µM to 100 µM is often used in initial screening assays. It is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.
Issue 2: High Variability in Experimental Replicates.
-
Possible Cause: Poor solubility of this compound in the assay medium. Triterpenoids are often hydrophobic and can precipitate out of aqueous solutions.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing the final dilutions in the culture medium.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium consistent across all wells and as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vortexing and Sonication: Thoroughly vortex or sonicate the stock solution and intermediate dilutions to ensure homogeneity.
-
Visual Inspection: Before adding to the cells, visually inspect the final dilutions for any signs of precipitation.
-
Issue 3: No Observable Effect of this compound at Tested Concentrations.
-
Possible Causes:
-
The chosen cell line may be resistant to the effects of this compound.
-
The incubation time may be insufficient for the compound to exert its biological effect.
-
The compound may have degraded.
-
-
Troubleshooting Steps:
-
Concentration Range: Extend the concentration range to higher values (e.g., up to 200 µM or higher), while carefully monitoring for signs of non-specific cytotoxicity.
-
Incubation Time: Perform a time-course experiment, testing different incubation periods (e.g., 24, 48, and 72 hours).
-
Positive Control: Include a positive control compound with a known mechanism of action and effect on the chosen cell line to validate the assay system.
-
Compound Integrity: Verify the purity and integrity of the this compound stock.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table provides IC50 values for other cytotoxic triterpenoids and related compounds to serve as a reference for designing initial experiments.
| Compound | Cell Line | Assay Type | IC50 Value |
| Betulinic Acid | CEM/ADR5000 (Leukemia) | Cytotoxicity | 7.65 µM |
| Betulinic Acid | HepG2 (Hepatocarcinoma) | Cytotoxicity | 44.17 µM |
| Diosgenin | HeLa (Cervical Cancer) | MTT Assay | 16.3 µg/mL |
| Yamogenin | HeLa (Cervical Cancer) | MTT Assay | 16.5 µg/mL |
| HET0016 (20-HETE Synthesis Inhibitor) | Human Renal Microsomes | 20-HETE Formation | 8.9 nM |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: 20-HETE Synthesis Inhibition Assay (Microsomal)
This protocol outlines a general procedure to assess the inhibitory effect of this compound on 20-HETE synthesis in liver or kidney microsomes.
-
Microsome Preparation: Prepare human liver or kidney microsomes according to standard laboratory procedures.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Microsomal protein (e.g., 0.25 mg/mL)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound at various concentrations (or vehicle control - DMSO)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add arachidonic acid (e.g., 40 µM) to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a mixture of acetonitrile and formic acid).
-
Extraction: Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by LC-MS/MS to quantify the amount of 20-HETE produced.
-
Data Analysis: Calculate the percentage of inhibition of 20-HETE synthesis compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: Potential mechanism of this compound via inhibition of 20-HETE synthesis.
Caption: General workflow for determining the optimal concentration of this compound.
References
How to prevent Rubiprasin A precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Rubiprasin A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a naturally occurring oleanane triterpenoid. Its precipitation in aqueous solutions like cell culture media is primarily due to its high lipophilicity. The octanol-water partition coefficient (XLogP3) of this compound is 6.7, indicating it is significantly more soluble in lipids than in water.[1] This inherent hydrophobicity makes it challenging to maintain in solution when introduced into the aqueous environment of cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound. It is crucial to prepare a high-concentration stock solution in 100% DMSO to minimize the final concentration of the solvent in the cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is best practice to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental outcome.[2]
Q4: Can I filter the media to remove the precipitate?
Filtering the media after precipitation has occurred is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation from occurring in the first place.[3]
Q5: Could interactions with media components be causing the precipitation?
Yes, components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and contribute to its precipitation.[4] If precipitation is consistently observed, testing the solubility in a simpler buffered solution like Phosphate-Buffered Saline (PBS) can help determine if media components are a primary factor.[5]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides step-by-step solutions to prevent precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Rapid change in solvent polarity. | 1. Pre-warm the cell culture medium to 37°C before adding the stock solution. 2. Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. 3. Perform serial dilutions: first, dilute the DMSO stock in a small volume of pre-warmed serum-free media, and then add this intermediate dilution to the final volume of complete media.[5] |
| Media becomes cloudy over time in the incubator. | Temperature-dependent solubility or compound instability. | 1. Ensure the incubator temperature is stable at 37°C. 2. Pre-warm all solutions, including the media and the this compound stock (if appropriate for stability), to 37°C before mixing. 3. For long-term experiments, assess the stability of this compound at 37°C over the desired time course. |
| Precipitation is observed at higher concentrations but not at lower ones. | Exceeding the solubility limit of this compound in the media. | 1. Determine the kinetic solubility of this compound in your specific cell culture medium by preparing a dilution series and observing for precipitation. 2. If a higher concentration is required, consider alternative formulation strategies such as the use of solubilizing agents or delivery vehicles like liposomes, though these may have their own effects on the experiment. |
| Inconsistent results between experiments. | Variable final concentration due to precipitation. | 1. Strictly adhere to a standardized protocol for preparing and adding this compound to the media for all experiments. 2. Visually inspect the media for any signs of precipitation before and during the experiment. 3. Prepare fresh dilutions for each experiment from a frozen stock solution to avoid issues with stock solution stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Method A (Direct Dilution): While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains at or below 0.1%.
-
Method B (Serial Dilution): a. Prepare an intermediate dilution of this compound by adding a small volume of the stock solution to a small volume of pre-warmed, serum-free medium. b. Add this intermediate dilution to the final volume of pre-warmed complete (serum-containing) medium to reach the desired final concentration.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₅ | PubChem |
| Molecular Weight | 516.8 g/mol | PubChem[1] |
| XLogP3 | 6.7 | PubChem[1] |
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Sensitivity | Recommended Max. DMSO Concentration | Notes |
| High | ≤ 0.05% | For sensitive cell lines or long-term cultures. |
| Moderate | 0.1% | A generally safe concentration for most cell lines.[2] |
| Low | ≤ 0.5% | May be acceptable for some robust cell lines, but validation is crucial.[3] |
Visualizations
Caption: Experimental workflow for preventing this compound precipitation.
Caption: Plausible inhibitory action of this compound on the NF-κB signaling pathway.
References
- 1. Arborinane Triterpenoids from Rubia philippinensis Inhibit Proliferation and Migration of Vascular Smooth Muscle Cells Induced by the Platelet-Derived Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanane triterpenoids from Rubia philippinensis and their inhibitory effect on 20-HETE synthesis [agris.fao.org]
- 3. abmole.com [abmole.com]
- 4. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleanane triterpenoids from Rubia philippinensis and their inhibitory effect on 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Culture Contamination in Novel Compound Studies
Disclaimer: Information regarding a specific compound named "Rubiprasin A" is not publicly available. This guide provides general troubleshooting advice for cell culture contamination issues that may be encountered during research with a novel therapeutic agent, referred to herein as "Compound X."
This technical support center is designed for researchers, scientists, and drug development professionals to address common cell culture contamination challenges.
Frequently Asked Questions (FAQs)
Q1: My cells treated with Compound X look cloudy, and the media turned yellow overnight. What could be the problem?
A1: Rapid turbidity and a sudden drop in pH (indicated by the yellowing of phenol red-containing media) are classic signs of bacterial contamination.[1][2][3] Bacteria are one of the most common and fast-growing contaminants in cell culture.[1][4] Under a microscope, you may see tiny, moving granules between your cells.[1]
Q2: I noticed fuzzy, web-like structures in my culture flask after a few days of treating with Compound X. What is this?
A2: The presence of filamentous or web-like structures is characteristic of fungal (mold) contamination.[2] Mold spores are airborne and can easily enter cultures if aseptic technique is compromised.[5] Initially, the media may appear clear, but it can become cloudy or fuzzy as the contamination progresses.[2]
Q3: My cells are growing slower than usual after Compound X treatment, but the media looks clear. What could be the issue?
A3: Slower cell growth without visible turbidity can be a sign of mycoplasma contamination.[3] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to see with a standard light microscope and resistant to common antibiotics like penicillin.[3] This type of contamination is a significant concern as it can alter cell metabolism and gene expression, potentially affecting your experimental results.[6]
Q4: Can Compound X itself be the source of contamination?
A4: While less common if proper sterile techniques are used for its preparation, the compound stock solution could be a source of contamination. This can be chemical or biological. Chemical contaminants can include impurities, endotoxins, or plasticizers, which may affect cell growth and function without being visually apparent.[1][2][4] If the compound stock was not prepared and stored under sterile conditions, it could also introduce microbial contaminants.
Q5: I see small, round, budding particles in my culture. Is this a sign of contamination?
A5: Round or oval budding particles are characteristic of yeast contamination.[2] Similar to bacterial contamination, yeast can cause the culture media to become turbid and the pH to change over time.[3]
Q6: How can I confirm the type of contamination in my cell culture?
A6: The best approach is to perform specific tests. Daily observation with a light microscope can help identify bacterial and fungal contamination.[7] For mycoplasma, specific detection methods such as PCR, ELISA, or fluorescent staining are necessary.[3][7][8] To identify the specific bacterial or fungal species, you can send a sample of the contaminated culture for microbial culture and identification.[8]
Troubleshooting Guides
Guide 1: Immediate Steps for Suspected Contamination
If you suspect contamination in your cultures:
-
Isolate the Contaminated Culture: Immediately separate the suspected flask(s) from other cultures to prevent cross-contamination.[1] Ideally, move them to a separate quarantine incubator.
-
Microscopic Examination: Visually inspect the culture under a phase-contrast microscope at both low and high power to identify the type of contaminant (e.g., bacteria, yeast, fungi).[7]
-
Cease Use of Common Reagents: Stop using the media, serum, and other reagents that were used for the contaminated culture until their sterility can be confirmed.
-
Decontaminate: If the contamination is confirmed and deemed not salvageable, discard the contaminated cultures.[6] Decontaminate all affected labware with an appropriate disinfectant (e.g., 10% bleach) before disposal.[9]
-
Clean Equipment: Thoroughly clean and decontaminate the biosafety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.[1][2]
Guide 2: Identifying the Source of Contamination
A systematic approach is crucial to pinpointing the contamination source. Consider the following potential sources:
-
Aseptic Technique: Lapses in sterile technique are a primary cause of contamination.[5][10] This includes improper use of the laminar flow hood, talking over open vessels, and poor hand hygiene.[10][11]
-
Reagents and Media: Contaminated serum, media, or supplements are frequent culprits.[6]
-
Incoming Cell Lines: New cell lines should always be quarantined and tested for mycoplasma before being introduced into the general lab stock.[5][10]
-
Laboratory Environment: Airborne particles, or unfiltered air in biosafety cabinets can introduce contaminants.[6] Water baths and incubators are also common reservoirs for microbial growth if not cleaned regularly.[10][12]
Data Presentation
Table 1: Common Types of Biological Contamination and Their Characteristics
| Contaminant | Visual Appearance in Culture | Microscopic Appearance | Typical pH Change |
| Bacteria | Turbid, cloudy media; sometimes a thin film on the surface.[1] | Small, motile rod-shaped or cocci particles.[2] | Rapid drop (acidic).[1][3] |
| Yeast | Initially clear, becoming turbid over time.[2][3] | Individual round or oval budding particles.[2] | Gradual increase (alkaline).[3] |
| Mold (Fungi) | Fuzzy, filamentous growth, sometimes forming visible colonies.[2] | Thin, thread-like hyphae and spores.[2] | Variable, can increase or decrease. |
| Mycoplasma | Generally no visible change in turbidity.[3][6] | Not visible with a standard light microscope.[3] | Little to no change. |
Table 2: Recommended Actions for Different Contamination Scenarios
| Contamination Type | Recommended Action | Preventative Measures |
| Bacterial | For heavy contamination, discard the culture.[2] For mild contamination in an irreplaceable culture, wash with PBS and use high-concentration antibiotics temporarily, though this is not ideal.[2] | Strict aseptic technique, use of sterile reagents, regular cleaning of equipment.[5][10] |
| Fungal/Yeast | Discard the culture is the best practice.[2] Antifungal agents can be used but may be toxic to cells.[1][2] | Proper filtration of air, regular cleaning of incubators and hoods.[12] |
| Mycoplasma | Discard the infected cell line.[4] Specific anti-mycoplasma reagents can be used, but elimination can be difficult. | Quarantine and test all new cell lines.[5][7] Use certified mycoplasma-free reagents.[5] |
| Cross-Contamination | Discard the contaminated cell line. Authenticate cell lines regularly. | Handle only one cell line at a time.[5][10] Use separate media for each cell line.[10] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based assay.
-
Sample Preparation:
-
Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 48 hours.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new sterile tube and centrifuge at 12,000 x g for 10 minutes to pellet the mycoplasma.
-
Carefully discard the supernatant and resuspend the pellet in 50 µl of sterile PBS.
-
Boil the sample for 10 minutes to lyse the mycoplasma and release the DNA. Centrifuge at 12,000 x g for 2 minutes. The supernatant contains the template DNA.
-
-
PCR Amplification:
-
Prepare a PCR master mix according to the manufacturer's instructions for your chosen mycoplasma detection kit. These kits typically contain primers that target conserved regions of the mycoplasma 16S rRNA gene.
-
Add 2-5 µl of the template DNA to the PCR master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in your PCR run.
-
Perform PCR using the thermal cycling conditions recommended by the kit manufacturer.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: Basic Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of Compound X.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent used to dissolve Compound X) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µl of the MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Hypothetical signaling pathway for Compound X, a MEK inhibitor.
Caption: Experimental workflow for determining the IC50 of Compound X.
Caption: Logical workflow for troubleshooting cell culture contamination.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 10. ibidi.com [ibidi.com]
- 11. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 12. corning.com [corning.com]
Off-target effects of Rubiprasin A in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rubiprasin A in their experiments. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Tumor Proliferation Kinase 1 (TPK1). TPK1 is a key component of the pro-survival signaling pathway in several cancer types. By inhibiting TPK1, this compound is designed to induce apoptosis and inhibit the proliferation of cancer cells.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for TPK1, cross-reactivity with other kinases has been observed at higher concentrations. The most significant off-target effects are the inhibition of Cardiomyocyte Protection Kinase 1 (CPK1) and Neuronal Survival Kinase 1 (NSK1). Inhibition of these kinases can lead to cardiotoxicity and neurotoxicity in in vitro and in vivo models.
Q3: What is the recommended concentration range for in vitro experiments?
For most cancer cell lines expressing TPK1, the recommended concentration range for this compound is 10 nM to 100 nM. Concentrations above 500 nM may lead to significant off-target effects, particularly in sensitive cell types like primary cardiomyocytes and neurons. We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: I am observing unexpected cytotoxicity in my non-cancerous control cell lines. What could be the cause?
Unexpected cytotoxicity in non-cancerous cell lines is likely due to the off-target inhibition of CPK1 or NSK1. Please refer to the "Troubleshooting Unexpected Cytotoxicity" guide below for detailed steps to diagnose and mitigate this issue.
Q5: How can I confirm that the observed effects in my experiment are due to TPK1 inhibition and not off-target effects?
To confirm on-target activity, we recommend performing a rescue experiment by overexpressing a drug-resistant mutant of TPK1 in your target cells. Alternatively, you can use siRNA to knock down TPK1 and observe if this phenocopies the effect of this compound. Comparing the effects of this compound at a low (e.g., 50 nM) and a high (e.g., 1 µM) concentration can also help distinguish between on-target and off-target effects.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Cytotoxicity
This guide will help you troubleshoot unexpected cell death, particularly in non-cancerous or sensitive cell types.
Problem: You observe a high level of cytotoxicity in your control cell lines (e.g., primary cardiomyocytes, neurons, or other non-cancerous cell lines) when treated with this compound.
Workflow for Troubleshooting Unexpected Cytotoxicity:
Technical Support Center: Enhancing the Bioavailability of Rubiprasin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Rubiprasin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an oleanane triterpenoid, a class of natural compounds with potential therapeutic activities.[1][2] A major challenge in its development is its poor aqueous solubility, a characteristic common to many triterpenoids. This low solubility is a primary factor limiting its oral bioavailability, as the compound must be in a dissolved state to be absorbed across the gastrointestinal tract. The high lipophilicity of this compound, indicated by a high calculated LogP value, further contributes to its poor water solubility.
Q2: What are the general strategies for enhancing the bioavailability of poorly soluble compounds like this compound?
A2: Several strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: These approaches aim to increase the surface area of the drug available for dissolution.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its wettability and dissolution.
-
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility. However, the suitability of this method depends on the chemical structure of this compound.
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This approach can be used to improve solubility or permeability.
-
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible solvent can increase the solubility of a poorly soluble drug.
-
Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form in the gastrointestinal tract.
-
Nanoparticle and Liposome Formulations: Encapsulating the drug in nanoparticles or liposomes can improve its solubility, protect it from degradation, and potentially enhance its absorption.
-
Q3: How is the intestinal absorption of triterpenoids like this compound generally understood to occur?
A3: The intestinal absorption of many triterpenoids, particularly the aglycones (the non-sugar part of the molecule), is thought to occur primarily through passive diffusion across the intestinal epithelium. The lipophilic nature of these compounds facilitates their movement across the cell membranes of enterocytes.
Q4: Are there any known signaling pathways that this compound or other triterpenoids might modulate?
A4: While specific signaling pathways for this compound are not well-documented in publicly available literature, triterpenoids as a class have been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. For instance, some triterpenoids are known to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a signaling molecule involved in various physiological and pathological processes.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of this compound formulations.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound from a solid dosage form. | - Poor wettability of the drug powder. - Agglomeration of drug particles. - Inadequate formulation design. | - Improve Wettability: Incorporate a wetting agent (e.g., a surfactant like sodium lauryl sulfate) into the formulation. - Reduce Particle Size: Employ micronization or nanosization techniques to increase the surface area. - Formulate a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, HPMC, PEG) to enhance its dissolution. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dissolution of the formulation in the gastrointestinal tract. - Food effects influencing drug absorption. - Inter-individual differences in metabolism. | - Optimize Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to ensure more consistent drug release and solubilization. - Standardize Dosing Conditions: Administer the formulation to fasted animals to minimize food-related variability. - Increase Sample Size: Use a larger number of animals in the study to account for inter-individual variability. |
| Poor correlation between in vitro dissolution and in vivo bioavailability. | - The in vitro dissolution medium does not accurately reflect the in vivo conditions. - The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, limiting its absorption despite good dissolution. - First-pass metabolism in the gut wall or liver may be significant. | - Use Biorelevant Dissolution Media: Employ dissolution media that simulate the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). - Conduct Caco-2 Permeability Assays: Use this in vitro model to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[3][4][5] - Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes or hepatocytes to understand the potential for first-pass metabolism. |
| Precipitation of this compound upon dilution of a liquid formulation. | - The drug concentration exceeds its solubility in the dilution medium. - The co-solvent or surfactant system is not robust enough to maintain solubility upon dilution. | - Optimize the Formulation: Increase the concentration of the co-solvent or surfactant, or use a combination of solubilizing agents. - Consider Supersaturating Systems: Formulate a system that can generate and maintain a supersaturated state of the drug in the gastrointestinal tract, for example, by including precipitation inhibitors in the formulation. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Computed)
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₅ | PubChem[6] |
| Molecular Weight | 516.8 g/mol | PubChem[6] |
| XLogP3 | 6.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[6] |
Table 2: Comparison of Formulation Strategies for Enhancing Bioavailability of Poorly Soluble Triterpenoids
| Formulation Strategy | Advantages | Disadvantages | Key Experimental Considerations |
| Solid Dispersion | - Enhanced dissolution rate and extent. - Potential for amorphous stabilization. - Scalable manufacturing processes (e.g., spray drying, hot-melt extrusion). | - Physical instability (recrystallization) of the amorphous drug. - Potential for drug-polymer interactions affecting stability. | - Polymer selection and drug-polymer miscibility studies. - Characterization of solid-state properties (DSC, XRD). - Stability testing under accelerated conditions. |
| Nanoparticles | - Increased surface area for dissolution. - Potential for improved permeability and targeted delivery. - Can be formulated for various administration routes. | - Complex manufacturing processes. - Potential for particle aggregation. - Biocompatibility and toxicity of nanomaterials need to be assessed. | - Particle size and zeta potential analysis. - In vitro drug release studies. - Cellular uptake and cytotoxicity assays. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | - Presents the drug in a solubilized form. - Can bypass the dissolution step. - Protects the drug from degradation. - Enhances lymphatic transport for highly lipophilic drugs. | - Requires careful selection of oils, surfactants, and co-solvents. - Potential for gastrointestinal irritation from high surfactant concentrations. - Physical stability of the pre-concentrate. | - Solubility studies of the drug in various excipients. - Construction of ternary phase diagrams. - Droplet size analysis upon emulsification. - In vitro lipolysis studies. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane, Methanol.
-
Procedure: a. Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio. b. Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask. c. Sonicate the solution for 15 minutes to ensure complete dissolution. d. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall. e. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. f. Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterization: a. Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the pure drug. b. Solid-State Characterization: Analyze the physical form of this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).
-
Permeability Study: a. Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) containing a known concentration of this compound. b. For the apical-to-basolateral (A-B) permeability, add the drug solution to the apical side and fresh transport buffer to the basolateral side. c. For the basolateral-to-apical (B-A) permeability, add the drug solution to the basolateral side and fresh transport buffer to the apical side. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate for efflux transporters.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. Oleanane triterpenoids from Rubia philippinensis and their inhibitory effect on 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C32H52O5 | CID 21594201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Novel Anticancer Agents
Disclaimer: As of November 2025, specific mechanisms of resistance to Rubiprasin A have not been extensively documented in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of cancer drug resistance observed with other therapeutic agents. This resource is intended to provide general guidance for researchers encountering resistance to novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential underlying causes?
A1: This phenomenon, known as acquired resistance, is a common challenge in cancer therapy. Several mechanisms could be responsible:
-
Increased Drug Efflux: Cancer cells may upregulate the expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[1][2][3]
-
Alteration of the Drug Target: If this compound acts on a specific molecular target, mutations or modifications in that target could prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibitory effect of this compound by activating alternative signaling pathways that promote survival and proliferation.
-
Enhanced DNA Repair: If this compound induces DNA damage, the cancer cells may enhance their DNA repair mechanisms to counteract the drug's effects.[3][4]
-
Drug Inactivation: The cancer cells may develop metabolic processes that convert this compound into an inactive form.[3][4]
Q2: How can I determine if my this compound-resistant cell line has developed stable resistance?
A2: To confirm stable resistance, you can perform a "drug holiday" or washout experiment. This involves culturing the resistant cells in a drug-free medium for several passages and then re-evaluating their sensitivity to this compound. If the cells remain resistant after the drug holiday, it suggests that the resistance is due to stable genetic or epigenetic changes rather than a temporary adaptation.
Q3: What are the first experimental steps I should take to characterize the resistance mechanism in my cell line?
A3: A logical first step is to investigate the most common mechanisms of drug resistance. This typically involves:
-
Confirming the Resistance Phenotype: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental (sensitive) line.
-
Assessing Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-gp) to determine if there is increased pump activity in the resistant cells.
-
Analyzing Key Signaling Pathways: Use techniques like western blotting or phospho-proteomic arrays to examine the activation status of common survival and proliferation pathways (e.g., PI3K/Akt, MAPK/ERK) in both sensitive and resistant cells, with and without this compound treatment.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
| Drug Solubility Issues | Ensure this compound is fully dissolved in the solvent and culture medium. Consider using a fresh stock solution. |
| Assay Incubation Time | Standardize the incubation time for both the drug treatment and the viability reagent. |
| Edge Effects in Plates | To minimize evaporation and temperature variations, avoid using the outer wells of microplates or fill them with sterile PBS. |
Problem 2: Difficulty in generating a this compound-resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Initial Drug Concentration Too High | Start with a low concentration of this compound (around the IC20-IC30) and gradually increase it as the cells adapt. |
| Parental Cell Line Heterogeneity | The parental cell line may lack clones with the potential to develop resistance. Consider using a different cell line or a more heterogeneous population. |
| Insufficient Treatment Duration | Developing stable resistance can take several months of continuous culture with the drug. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Example of IC50 Data for Parental and this compound-Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant | 10.2 | 20.4 |
Table 2: Hypothetical Western Blot Quantification for Key Signaling Proteins
| Protein | Cell Line | Treatment | Relative Expression (Normalized to Loading Control) |
| p-Akt (Ser473) | Parental | Vehicle | 1.0 |
| This compound | 0.2 | ||
| Resistant | Vehicle | 2.5 | |
| This compound | 2.3 | ||
| p-ERK1/2 | Parental | Vehicle | 1.0 |
| This compound | 0.3 | ||
| Resistant | Vehicle | 1.8 | |
| This compound | 1.7 |
Visualizations
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 2. What Causes Cancer Drug Resistance and What Can Be Done? [cancercenter.com]
- 3. Chemotherapy Resistance - Chemocare [chemocare.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Rubiprasin A for better experimental performance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with Rubiprasin A and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring triterpenoid compound.[1] It has been identified in plant species such as Rubia argyi and Rubia yunnanensis.[1] Its chemical formula is C32H52O5.[1]
Q2: What are the known biological activities of this compound?
Current research, though limited, suggests that this compound exhibits biological activity. Specifically, it has been noted for its potential inhibitory effect on the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) and for its cytotoxic activities against certain cell lines.
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What is the molecular weight of this compound?
The molecular weight of this compound is approximately 516.8 g/mol .[1]
Q5: Are there any known analogs of this compound?
Yes, Rubiprasin B is a known analog.[2] Like this compound, it is a triterpenoid and has been isolated from plants of the Rubia genus.[2]
Data Summary: this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Biological Activities | Source Organisms |
| This compound | C32H52O5[1] | 516.8[1] | Inhibitor of 20-HETE synthesis, Cytotoxic activity | Rubia argyi, Rubia yunnanensis[1] |
| Rubiprasin B | C32H52O4[2] | 500.8 | Not specified in provided results | Rubia argyi, Rubia akane, Rubia cordifolia[2] |
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Poor Solubility of this compound
-
Question: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?
-
Answer: Triterpenoids like this compound are often hydrophobic and may have limited solubility in aqueous solutions.
-
Recommendation 1: Use an organic solvent. First, dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or methanol. You can then make serial dilutions into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).
-
Recommendation 2: Use a surfactant or cyclodextrin. For in vivo or sensitive cell culture experiments where organic solvents are not ideal, consider using a biocompatible surfactant or a cyclodextrin to enhance solubility.
-
Recommendation 3: Sonication. Gentle sonication can help to break up aggregates and improve dissolution.
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing high variability in my results between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors.
-
Recommendation 1: Ensure complete dissolution. As mentioned above, poor solubility can lead to inconsistent concentrations. Always visually inspect your stock solution to ensure the compound is fully dissolved before each use.
-
Recommendation 2: Fresh dilutions. Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of working solutions.
-
Recommendation 3: Standardize cell culture conditions. If using cell-based assays, ensure consistency in cell passage number, seeding density, and growth phase.
-
Recommendation 4: Include proper controls. Always include positive and negative controls in your experiments to monitor assay performance.
-
Issue 3: Off-Target Cytotoxicity
-
Answer: Natural products can sometimes exhibit broad-spectrum activity.
-
Recommendation 1: Dose-response curve. Perform a dose-response experiment to determine the concentration range where you see the desired effect without significant cytotoxicity in your control cells.
-
Recommendation 2: Shorter incubation times. It's possible that prolonged exposure is leading to toxicity. Try reducing the incubation time of your experiment.
-
Recommendation 3: Consider a different cell line. If the off-target effects are too pronounced, you may need to consider a more resistant control cell line or a cell-free assay system.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: 20-HETE Synthesis Inhibition Assay (General Workflow)
This protocol provides a general workflow for assessing the inhibitory effect of this compound on 20-HETE synthesis, which would typically be measured using techniques like LC-MS/MS.
-
Preparation of Microsomes:
-
Isolate microsomes from a relevant tissue or cell line known to express the enzymes responsible for 20-HETE synthesis (e.g., kidney cortex, liver, or transfected cells).
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the microsomal protein, a reaction buffer (e.g., potassium phosphate buffer), and NADPH.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a vehicle control). Pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Add an internal standard.
-
Extract the lipids using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.
-
-
Quantification:
-
Analyze the formation of 20-HETE using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Potential mechanism of action of this compound.
References
Technical Support Center: Navigating the Challenges of Low-Yield Natural Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with low-yield natural compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, isolation, purification, and characterization of these valuable molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
Issue: Low or No Yield of Target Compound After Extraction
| Potential Cause | Recommended Solution |
| Improper Sample Preparation | Ensure plant or microbial material is properly dried to prevent enzymatic degradation of the target compound. Grind the material to a fine powder to increase the surface area for solvent penetration.[1] |
| Inappropriate Solvent Selection | The polarity of the extraction solvent should match that of the target compound.[2] Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the optimal solvent or solvent system.[3][4] |
| Insufficient Extraction Time or Temperature | Optimize the extraction duration and temperature. For maceration, allow for sufficient soaking time with regular agitation.[1] For heat-assisted methods like Soxhlet, ensure the correct temperature is maintained to facilitate extraction without degrading the compound.[1] |
| Poor Solvent-to-Solid Ratio | An inadequate volume of solvent may not be sufficient to dissolve the entire target compound from the sample matrix.[1] Experiment with increasing the solvent-to-solid ratio to find a balance between yield and solvent consumption.[1] |
| Compound Degradation During Extraction | For thermo-labile compounds, avoid high temperatures.[3] Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE).[3][5] If using methods that generate heat, such as UAE, employ cooling baths to maintain a stable temperature.[3] |
Issue: Co-elution of Impurities During Chromatographic Purification
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | The choice of stationary phase (e.g., normal-phase, reversed-phase, size-exclusion) is critical.[6] If co-elution occurs on a C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or cyano column. |
| Suboptimal Mobile Phase Composition | Modify the mobile phase to improve resolution. For reversed-phase HPLC, adjust the organic solvent (e.g., acetonitrile, methanol) to water ratio. Adding modifiers like formic acid or trifluoroacetic acid can improve peak shape for ionizable compounds. |
| Gradient Elution Not Optimized | A shallow gradient can improve the separation of closely eluting compounds.[7] Experiment with different gradient slopes and durations to maximize resolution. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks.[7] Reduce the injection volume or sample concentration. For preparative HPLC, perform a loading study to determine the maximum sample load that maintains resolution.[8] |
| Sample Matrix Effects | Complex sample matrices can interfere with separation.[9] Consider a sample clean-up step before chromatography, such as solid-phase extraction (SPE), to remove interfering compounds.[7] |
Frequently Asked Questions (FAQs)
Extraction & Isolation
-
Q1: What are the best initial steps for extracting a completely unknown low-yield natural compound? A1: Start with a sequential extraction using solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This will fractionate the crude extract based on polarity and provide a preliminary idea of the compound's nature.[4] Each fraction should then be screened for the desired biological activity to guide further isolation efforts.[10][11]
-
Q2: How can I improve the efficiency of my extraction process to maximize the yield of a low-abundance compound? A2: Modern extraction techniques can significantly improve efficiency. Ultrasound-assisted extraction (UAE) uses sound waves to disrupt cell walls, while microwave-assisted extraction (MAE) uses microwave energy to heat the solvent and sample rapidly.[3][5] Supercritical fluid extraction (SFE) with CO2 is an environmentally friendly option that is highly tunable for selective extraction.[12][13]
-
Q3: My target compound is unstable and degrades during extraction. What can I do? A3: For thermally unstable compounds, avoid high temperatures by using non-thermal extraction methods or performing extractions at low temperatures.[3][14] For compounds sensitive to oxidation, perform extractions under an inert atmosphere (e.g., nitrogen or argon). Light-sensitive compounds should be protected from light by using amber glassware or covering equipment with aluminum foil.
Purification & Characterization
-
Q4: I have a very small amount of purified compound. How can I get a good NMR spectrum? A4: The use of high-field NMR spectrometers (600 MHz or higher) equipped with a cryoprobe can significantly enhance sensitivity, allowing for the analysis of microgram quantities of a sample.[15] Using smaller volume NMR tubes, such as 1.7 mm microtubes, can also increase the effective concentration of the sample.[16]
-
Q5: What is the most effective way to purify a low-yield compound from a complex mixture? A5: A multi-step chromatographic approach is often necessary. Start with a less expensive, lower-resolution technique like low-pressure column chromatography for initial fractionation.[6][17] Follow this with high-performance liquid chromatography (HPLC), particularly preparative or semi-preparative HPLC, for final purification.[8][17][18] Employing different chromatographic modes (e.g., normal-phase followed by reversed-phase) can enhance separation.
-
Q6: How can I confirm the structure of my isolated compound with limited material? A6: A combination of high-resolution mass spectrometry (HRMS) and NMR spectroscopy is essential. HRMS provides the accurate mass and elemental composition, while a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will elucidate the connectivity and stereochemistry of the molecule.[19][20]
Experimental Protocols
Protocol 1: Bioassay-Guided Fractionation
This protocol outlines a general workflow for isolating a bioactive compound from a crude plant extract.
-
Initial Extraction:
-
Prepare the dried and powdered plant material.
-
Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Concentrate each extract under reduced pressure.
-
-
Bioassay Screening:
-
Screen each crude extract for the desired biological activity.
-
Select the most active extract for further fractionation.
-
-
Chromatographic Fractionation:
-
Subject the active extract to column chromatography (e.g., silica gel).
-
Elute with a solvent gradient of increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
-
Iterative Bioassay and Purification:
-
Test the collected fractions for biological activity.
-
Subject the most active fractions to further purification steps, such as preparative HPLC, until a pure compound is isolated.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol provides a general procedure for extracting non-polar to moderately polar compounds using supercritical CO₂.
-
Sample Preparation:
-
Ensure the plant material is dried and finely ground.
-
Pack the sample into the extraction vessel.
-
-
SFE System Setup:
-
Extraction:
-
Pump supercritical CO₂ through the extraction vessel at a constant flow rate.
-
The extracted compounds will dissolve in the supercritical fluid.
-
-
Collection:
-
Pass the fluid through a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the extracted material for further analysis.
-
Visualizations
Caption: A generalized workflow for the bioassay-guided isolation of natural products.
Caption: Common causes of low yield in natural product isolation workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. rroij.com [rroij.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Triterpenoids on Cancer Cells
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of prominent pentacyclic triterpenoids. This guide provides a comparative analysis of experimental data for oleanolic acid, ursolic acid, betulinic acid, and asiatic acid, and highlights the current data gap for the less-studied Rubiprasin A.
Introduction
Triterpenoids, a class of naturally occurring compounds, have garnered significant interest in oncology research due to their potent cytotoxic activities against various cancer cell lines. Their diverse chemical structures and multi-target mechanisms of action make them promising candidates for the development of novel anticancer therapies. This guide provides a comparative overview of the cytotoxic profiles of several key triterpenoids: oleanolic acid, ursolic acid, betulinic acid, and asiatic acid. While extensive research is available for these compounds, data on the cytotoxicity of this compound, a triterpenoid isolated from the Rubia genus, remains limited in the public domain. This guide aims to summarize the existing quantitative data for the well-characterized triterpenoids, detail the experimental protocols used to assess their cytotoxicity, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity of Triterpenoids
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for oleanolic acid, ursolic acid, betulinic acid, and asiatic acid against a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Triterpenoid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Oleanolic Acid | HepG2 | Liver Carcinoma | 30 | [1] |
| HepG2 | Liver Carcinoma | 31.94 (µg/mL) | [2] | |
| MCF-7 | Breast Adenocarcinoma | 27.99 (µg/mL) | [3] | |
| HCT-116 | Colon Carcinoma | 18.66 (µg/mL) | [3] | |
| Ursolic Acid | T47D | Breast Cancer | 231 (µg/mL) | [4] |
| MCF-7 | Breast Cancer | 221 (µg/mL) | [4] | |
| MDA-MB-231 | Breast Cancer | 239 (µg/mL) | [4] | |
| HepG2 | Liver Carcinoma | 5.40 | [5] | |
| Betulinic Acid | CL-1 | Canine Mammary Adenocarcinoma | 23.50 | [6] |
| CLBL-1 | Canine Lymphoma | 18.2 | [6] | |
| D-17 | Canine Osteosarcoma | 18.59 | [6] | |
| MCF-7 | Breast Adenocarcinoma | 54.97 | [7] | |
| HT-29 | Colorectal Adenocarcinoma | 84.5 | [7] | |
| Asiatic Acid | A549 | Lung Carcinoma | 20, 40, 80 (treatment concentrations) | [8] |
| SW480 | Colon Adenocarcinoma | Induces apoptosis | ||
| SK-MEL-2 | Melanoma | Induces apoptosis | [8] | |
| HepG2 | Liver Carcinoma | Induces apoptosis | [8] | |
| This compound | Data Not Available | - | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions. Conversion between µg/mL and µM is dependent on the molecular weight of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of triterpenoid cytotoxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
-
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and binds to the exposed PS.[12] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]
-
Procedure:
-
Cell Treatment: Treat cells with the triterpenoid at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[14]
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the triterpenoid, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[15]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[16]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: A histogram of cell count versus fluorescence intensity is generated, showing distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[17]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanisms of action and the methods used to study them.
Caption: Experimental workflow for assessing triterpenoid cytotoxicity.
The cytotoxic effects of many triterpenoids are mediated through the induction of apoptosis. Asiatic acid, for instance, has been shown to induce apoptosis in lung cancer cells through mitochondrial-dependent pathways.[18][19]
References
- 1. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rubiprasin A and Paclitaxel in Oncology
An Important Note on Data Availability: While this guide aims to provide a comprehensive comparison of Rubiprasin A and paclitaxel, a thorough search of publicly available scientific literature, clinical trial databases, and chemical registries has revealed a significant disparity in the available data. Paclitaxel is a well-established and extensively studied chemotherapeutic agent with a vast body of research detailing its efficacy, mechanism of action, and clinical applications. In contrast, information on This compound is exceedingly limited.
This compound is identified as a triterpenoid natural product found in plant species such as Rubia argyi and Rubia yunnanensis.[1] While its chemical structure is known, there is no readily accessible scientific literature detailing its biological activity, mechanism of action in a therapeutic context, or any preclinical or clinical data regarding its efficacy. Commercial suppliers list it for research purposes, but published studies evaluating its potential as a therapeutic agent are not available in the public domain.[2][3]
Therefore, a direct, data-driven comparison of the efficacy of this compound and paclitaxel is not feasible at this time. This guide will proceed by providing a comprehensive overview of the well-documented efficacy and mechanisms of paclitaxel, in line with the requested format, to serve as a valuable resource for researchers, scientists, and drug development professionals. Should data on this compound become available in the future, this guide will be updated accordingly.
Paclitaxel: A Detailed Examination of a Cornerstone in Chemotherapy
Paclitaxel is a highly effective and widely used chemotherapeutic agent in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[4] It belongs to the taxane class of drugs and is renowned for its unique mechanism of action that interferes with the normal function of microtubules during cell division.[4]
Mechanism of Action
The primary mechanism of action of paclitaxel centers on its ability to stabilize microtubules, which are essential components of the cell's cytoskeleton.[1][2][5] In a normal cell, microtubules are dynamic structures that undergo continuous assembly and disassembly, a process crucial for the formation of the mitotic spindle during cell division.[2][5] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[2][6] This leads to the formation of abnormally stable and nonfunctional microtubules, disrupting the mitotic spindle and causing cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[4][5][6]
In addition to its direct effects on microtubules, paclitaxel has been shown to influence various signaling pathways involved in cell survival and proliferation.
Signaling Pathways Affected by Paclitaxel
Paclitaxel's cytotoxic effects are mediated through the modulation of several key signaling pathways, most notably the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway in breast cancer cells, leading to decreased proliferation and increased apoptosis.[7] Studies have demonstrated that paclitaxel can downregulate the expression of phosphorylated Akt (p-Akt), a key activated component of this pathway.[7] In some cancer cell lines, paclitaxel's inhibition of this pathway has been linked to increased sensitivity to the drug.[8] Furthermore, paclitaxel has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway in non-small-cell lung cancer cells.[9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Paclitaxel has been shown to activate the MAPK signaling pathway in canine mammary gland tumor cells, contributing to its pro-apoptotic effects.[10]
-
c-myc Signaling Pathway: The c-myc proto-oncogene plays a significant role in cell cycle progression and apoptosis. Paclitaxel has been found to suppress the c-myc signaling pathway to induce apoptosis in certain cancer cells.[11]
Below is a diagram illustrating the primary mechanism of action of paclitaxel and its influence on key signaling pathways.
Caption: Mechanism of action of paclitaxel and its effects on key signaling pathways.
Efficacy and Clinical Data
The efficacy of paclitaxel, both as a single agent and in combination with other chemotherapeutic drugs, has been demonstrated in numerous clinical trials across various cancer types. The following tables summarize key quantitative data from select studies.
Table 1: Efficacy of Paclitaxel in Different Cancers
| Cancer Type | Treatment Regimen | Response Rate | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| Metastatic Breast Cancer | Albumin-bound paclitaxel (100 mg/m² weekly) | 58% | Not Reported | Longer than docetaxel | [12] |
| Metastatic Breast Cancer | Albumin-bound paclitaxel (150 mg/m² weekly) | 62% | Not Reported | Longer than docetaxel | [12] |
| Metastatic Breast Cancer | Docetaxel (100 mg/m² every 3 weeks) | 36% | Not Reported | Not Reported | [12] |
| Recurrent Ovarian Cancer | Paclitaxel (175 mg/m² IV over 3 hours) | Similar to CAP | 26 months | 9 months | |
| Recurrent Ovarian Cancer | CAP regimen | Similar to Paclitaxel | 35 months | 16 months | |
| Triple-Negative Breast Cancer | Durvalumab + Paclitaxel | Improved ORR (OR: 2.30) | Significantly Reduced Hazard Ratio | Significantly Reduced Hazard Ratio | |
| Triple-Negative Breast Cancer | Pembrolizumab + Paclitaxel | Improved pCR | Not Reported | Not Reported |
ORR: Overall Response Rate; pCR: Pathological Complete Response; OR: Odds Ratio.
Table 2: Common Adverse Events Associated with Paclitaxel
| Adverse Event | Grade | Frequency | Reference |
| Neutropenia | Grade 4 | 4% - 7% (albumin-bound paclitaxel) vs 74% (docetaxel) | [12] |
| Febrile Neutropenia | Not Specified | 1% (albumin-bound paclitaxel) vs 7% (docetaxel) | [12] |
| Peripheral Neuropathy | Not Specified | 37% - 51% (albumin-bound paclitaxel) | [12] |
| Arthralgia | Not Specified | 16% - 35% (albumin-bound paclitaxel) | [12] |
| Fatigue | Not Specified | 21% - 39% (albumin-bound paclitaxel) | [12] |
| Nervous System Lesions | Not Specified | More likely with paclitaxel vs eribulin |
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the efficacy and mechanism of action of paclitaxel.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of paclitaxel for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. Paclitaxel is administered intravenously or intraperitoneally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a certain size, and the tumors from all groups are excised and weighed. Tumor growth inhibition is calculated.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Cells treated with or without paclitaxel are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, β-actin) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Below is a workflow diagram for a typical in vivo xenograft study.
Caption: A typical experimental workflow for an in vivo xenograft study.
References
- 1. This compound | C32H52O5 | CID 21594201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Biorbyt [biorbyt.com]
- 4. Rubiprasin B | C32H52O4 | CID 21594133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical Trials & Expanded Access Policy - Prothena [prothena.com]
- 7. Find a Clinical Trial | Pfizer Clinical Trials [pfizerclinicaltrials.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. revivapharma.com [revivapharma.com]
- 11. gorlinsyndrome.org [gorlinsyndrome.org]
- 12. encyclopedia.pub [encyclopedia.pub]
Validating the Anti-Cancer Activity of Rubiprasin A: A Comparative Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The search for novel anti-cancer agents has led researchers to explore a vast array of natural compounds. Among these, Rubiprasin A, a triterpenoid reportedly found in plants of the Rubia genus, has emerged as a molecule of interest. This guide aims to provide a comprehensive comparison of this compound's anti-cancer activity with other established and emerging therapeutic alternatives. Due to the limited publicly available data on this compound's bioactivity, this document will focus on establishing a framework for its evaluation, drawing parallels with the well-characterized anti-cancer compound, Oridonin , and outlining the necessary experimental protocols to validate its potential.
Section 1: Comparative Efficacy of Anti-Cancer Compounds
To rigorously assess the anti-cancer potential of this compound, its efficacy must be compared against a panel of relevant compounds. This includes standard chemotherapeutic agents and other natural products with known anti-cancer properties. The following table outlines a proposed structure for comparing key quantitative data.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | Cell Line 1 (e.g., MCF-7 - Breast Cancer) | Cell Line 2 (e.g., A549 - Lung Cancer) | Cell Line 3 (e.g., HCT116 - Colon Cancer) | Normal Cell Line (e.g., MCF-10A) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Oridonin | Example Value | Example Value | Example Value | Example Value |
| Doxorubicin | Example Value | Example Value | Example Value | Example Value |
| Paclitaxel | Example Value | Example Value | Example Value | Example Value |
Section 2: Elucidating the Mechanism of Action
Understanding the molecular mechanisms by which a compound exerts its anti-cancer effects is crucial for its development as a therapeutic agent. For this compound, this would involve investigating its impact on key cellular processes such as apoptosis, cell cycle progression, and critical signaling pathways.
Table 2: Mechanistic Comparison of this compound and Oridonin
| Feature | This compound | Oridonin |
| Primary Target(s) | To be identified | STAT3, NF-κB, others |
| Effect on Apoptosis | Induction/No effect to be determined | Induces apoptosis via mitochondrial pathway |
| Cell Cycle Arrest | Phase of arrest to be determined | G2/M phase arrest |
| Affected Signaling Pathways | Pathways to be identified | PI3K/Akt, MAPK, JAK/STAT |
Section 3: Experimental Protocols
To generate the data required for a comprehensive evaluation of this compound, a series of well-defined experiments are necessary. The following are detailed methodologies for key assays.
3.1 Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and normal cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
3.2 Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3.3 Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells again and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3.4 Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the effect of this compound on the expression and activation of key proteins in cancer-related signaling pathways.
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Section 4: Visualizing Cellular Mechanisms and Workflows
To clearly illustrate the proposed mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: Experimental workflow for validating this compound's anti-cancer activity.
Cross-Validation of Rubiprasin A Effects: A Comparative Guide Based on Putative Activities of Oleanane Triterpenoids
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, comprehensive studies detailing the specific effects of Rubiprasin A across a range of cell lines are not available in the public scientific literature. This compound is an oleanane triterpenoid, and this guide is structured based on the generally observed biological activities of this class of compounds. The tables below are templates to be populated with experimental data as it becomes available. The experimental protocols and signaling pathways are provided as a framework for such future investigations.
Introduction to this compound
This compound is a pentacyclic triterpenoid of the oleanane scaffold, isolated from plants of the Rubia genus, such as Rubia philippinensis and Rubia oncotricha.[1][2] While specific cytotoxic and mechanistic studies on this compound are limited, the broader class of oleanane triterpenoids is known to exhibit a variety of biological activities, including cytotoxic, anti-inflammatory, and anti-cancer effects. This guide provides a framework for the systematic evaluation and cross-validation of this compound's effects in different cell lines.
Data Presentation: Comparative Effects of this compound
The following tables are designed for the comparative summary of quantitative data on the effects of this compound.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | Triple-negative |
| A549 | Lung Carcinoma | Data not available | Data not available | Data not available | Non-small cell lung cancer |
| HeLa | Cervical Adenocarcinoma | Data not available | Data not available | Data not available | - |
| HT-29 | Colorectal Adenocarcinoma | Data not available | Data not available | Data not available | - |
| PC-3 | Prostate Adenocarcinoma | Data not available | Data not available | Data not available | Androgen-independent |
| Normal Fibroblasts | Non-cancerous control | Data not available | Data not available | Data not available | e.g., MRC-5, WI-38 |
Table 2: Apoptosis Induction by this compound
| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound treated) | Fold Change in Caspase-3/7 Activity | Change in Bax/Bcl-2 Ratio |
| MCF-7 | Data not available | Data not available | Data not available | Data not available |
| MDA-MB-231 | Data not available | Data not available | Data not available | Data not available |
| A549 | Data not available | Data not available | Data not available | Data not available |
| HeLa | Data not available | Data not available | Data not available | Data not available |
Table 3: Cell Cycle Analysis of this compound-treated Cells
| Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Data not available | Data not available | Data not available |
| MDA-MB-231 | Data not available | Data not available | Data not available |
| A549 | Data not available | Data not available | Data not available |
| HeLa | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments to assess the effects of this compound.
Cell Culture
All cell lines should be obtained from a certified cell bank (e.g., ATCC) and cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Caspase-Glo 3/7 Assay
-
Seed cells in a white-walled 96-well plate.
-
Treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Add Caspase-Glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
Western Blot for Apoptotic Proteins
-
Treat cells with this compound, lyse the cells, and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the Bax/Bcl-2 ratio.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagram
Pentacyclic triterpenoids often induce apoptosis through the intrinsic mitochondrial pathway. A plausible mechanism for this compound could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the cross-validation of this compound's effects in different cell lines.
Caption: Experimental workflow for cross-validating this compound effects.
References
A Comparative Guide to 20-HETE Synthesis Inhibitors: Evaluating Alternatives to Rubiprasin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of known inhibitors of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoactive eicosanoid produced from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It plays a significant role in the regulation of vascular tone, renal function, and has been implicated in hypertension, stroke, and cancer. Consequently, inhibitors of 20-HETE synthesis are valuable tools for both basic research and as potential therapeutic agents.
This document focuses on a comparative analysis of well-characterized 20-HETE inhibitors. While "Rubiprasin A" has been commercially suggested as a 20-HETE inhibitor, a review of the cited scientific literature does not currently provide evidence to support this claim. A study on oleanane triterpenoids from Rubia philippinensis, the plant source of this compound and B, reported moderate 20-HETE inhibitory activity for other isolated compounds (maslinic acid, 4-epi-hederagenin, and oleanolic acid), but not for the Rubiprasin compounds themselves. Therefore, this guide will focus on established inhibitors with verifiable experimental data.
Quantitative Comparison of 20-HETE Inhibitors
The inhibitory potency of compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for prominent 20-HETE synthesis inhibitors.
| Inhibitor | Target System | IC50 Value | Selectivity Notes |
| HET0016 | Human Renal Microsomes | 8.9 ± 2.7 nM[1] | Highly selective for 20-HETE synthesis over EET synthesis (IC50 for EETs is ~2800 nM)[1]. |
| Rat Renal Microsomes | 35.2 ± 4.4 nM[1] | ||
| Recombinant Human CYP4A11 | ~17.7 nM | Also inhibits CYP4F2. | |
| DDMS | Not specified | Selective inhibitor | Considered more selective for 20-HETE synthesis than 17-ODYA[2][3]. |
| 17-ODYA | Rat Renal Microsomes | 6.9 ± 1.0 µM[1] | Non-selective; also inhibits the formation of epoxyeicosatrienoic acids (EETs) with an IC50 of 1.2 µM[1]. |
20-HETE Signaling Pathway and Points of Inhibition
The synthesis of 20-HETE is a key step in a signaling cascade that influences vascular function. The diagram below illustrates the enzymatic conversion of arachidonic acid to 20-HETE by CYP4A/CYP4F enzymes and indicates the point of action for the inhibitors discussed.
Experimental Protocols
The determination of a compound's inhibitory effect on 20-HETE synthesis is crucial for its characterization. Below are generalized methodologies for key experiments cited in the comparison.
In Vitro 20-HETE Synthesis Inhibition Assay using Microsomes
This assay measures the ability of a test compound to inhibit the production of 20-HETE from arachidonic acid by CYP enzymes present in microsomal preparations from tissues like the kidney or liver, or from cells overexpressing specific CYP isoforms.
1. Microsome Preparation:
-
Tissues (e.g., rat or human kidney cortex) are homogenized in a buffered solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. Incubation:
-
Microsomes (typically 0.1-0.5 mg of protein) are pre-incubated at 37°C with various concentrations of the test inhibitor (e.g., HET0016, 17-ODYA) or vehicle control in a potassium phosphate buffer (pH 7.4)[4].
-
The substrate, arachidonic acid (e.g., 10-100 µM), is added to the mixture[4].
3. Reaction Initiation and Termination:
-
The enzymatic reaction is initiated by the addition of an NADPH-generating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4].
-
The reaction mixture is incubated for a specific duration (e.g., 8-40 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid, such as 2 N HCl[4].
4. Sample Extraction and Analysis:
-
The eicosanoid products are extracted from the reaction mixture using a solid-phase extraction (SPE) cartridge[5].
-
The extracted metabolites are then quantified using a sensitive analytical technique, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5][6]. An internal standard is added before extraction to ensure accurate quantification[5].
5. Data Analysis:
-
The amount of 20-HETE produced in the presence of the inhibitor is compared to the amount produced in the vehicle control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Microsomal Inhibition Assay
The following diagram outlines the typical workflow for a microsomal-based 20-HETE synthesis inhibition assay.
References
- 1. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 20-hydroxyeicosatetraenoic acid in microsomal incubates using high-performance liquid chromatography-mass spectrometry (HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Rubiprasin A Derivatives: A Field Awaiting Exploration
Despite a comprehensive search of available scientific literature, a detailed analysis of the structure-activity relationship (SAR) of Rubiprasin A derivatives could not be compiled. This is due to a lack of published research on the synthesis and biological evaluation of derivatives of this natural product.
This compound is a known natural compound with the molecular formula C32H52O5. It has been reportedly isolated from plant species of the Rubia genus, including Rubia argyi and Rubia yunnanensis. The chemical structure of this compound is documented in public databases such as PubChem. A related compound, Rubiprasin B, has also been identified from similar sources.
However, the scientific community is yet to publish studies that systematically modify the core structure of this compound and evaluate the resulting derivatives for their biological activities. Such studies are the cornerstone of establishing a structure-activity relationship, which is crucial for understanding how different chemical moieties on a molecule contribute to its therapeutic or adverse effects. This understanding is fundamental in the field of medicinal chemistry and drug development for optimizing lead compounds into potent and selective drug candidates.
The process of establishing a SAR for a compound like this compound would typically involve:
-
Chemical Synthesis: The creation of a library of this compound derivatives by modifying specific functional groups on the parent molecule.
-
Biological Screening: Testing the synthesized derivatives in a panel of relevant biological assays to determine their activity, potency (e.g., IC50 or EC50 values), and potentially their mechanism of action.
-
Data Analysis: Correlating the structural modifications with the observed changes in biological activity to identify key structural features responsible for the compound's effects.
Without such foundational research, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to this compound derivatives.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound will find that this area represents a nascent field of investigation. Future research into the synthesis and biological evaluation of this compound derivatives is necessary to unlock their potential and establish a clear understanding of their structure-activity relationships.
Head-to-Head Comparison: Rubiprasin A and Rubiprasin B - A Guide for Researchers
Disclaimer: A direct head-to-head comparison of the biological activities of Rubiprasin A and Rubiprasin B is not currently possible due to a lack of publicly available experimental data. This guide provides a summary of the existing chemical information for both compounds and the limited biological data available for Rubiprasin B. Further research is required to elucidate and compare the pharmacological profiles of these two natural products.
Introduction
This compound and Rubiprasin B are two closely related natural triterpenoid compounds.[1][2] They have been isolated from plants of the Rubia genus, which has a history of use in traditional medicine. Given their structural similarities, a comparative analysis of their biological activities is of significant interest to the scientific community for potential drug discovery and development. This guide aims to consolidate the available information on this compound and Rubiprasin B and to provide a framework for future comparative studies.
Chemical and Physical Properties
This compound and Rubiprasin B share a common oleanane triterpenoid scaffold, with minor structural differences that could significantly impact their biological activities. A summary of their known chemical and physical properties is presented in Table 1.
| Property | This compound | Rubiprasin B |
| Molecular Formula | C32H52O5[1] | C32H52O4[2] |
| Molecular Weight | 516.75 g/mol [1] | 500.75 g/mol [3][4] |
| CAS Number | 125263-65-2[1] | 125263-66-3[2][3] |
| IUPAC Name | [(3S,4aR,6aR,6aS,6bR,7S,8aR,12aR,14aR,14bR)-6a,7-dihydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate[1] | [(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate[2] |
| Natural Sources | Rubia argyi, Rubia yunnanensis[1] | Rubia argyi, Rubia akane, Rubia cordifolia[2] |
Biological Activity: A Knowledge Gap
A comprehensive literature search did not yield any studies reporting the biological activity of this compound. For Rubiprasin B, a single study by Quan et al. (2021) investigated its effect on the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE).[5]
Inhibition of 20-HETE Synthesis (Rubiprasin B)
The study by Quan et al. (2021) on oleanane triterpenoids from Rubia philippinensis included Rubiprasin B as one of the isolated compounds.[5] The abstract of the study mentions that other related compounds, maslinic acid, 4-epi-hederagenin, and oleanolic acid, displayed moderate inhibitory activity against the synthesis of the eicosanoid 20-HETE.[5] However, the abstract does not provide specific quantitative data on the inhibitory effect of Rubiprasin B itself. The full text of this study, which may contain this data, is not publicly available.
The 20-HETE Signaling Pathway
20-HETE is a biologically active metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[6] It is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone, inflammation, and angiogenesis.[6][7][8] The signaling cascade of 20-HETE involves multiple downstream effectors, as depicted in the diagram below.
Data Availability and Future Directions
The current understanding of the biological activities of this compound and Rubiprasin B is significantly limited. The following diagram illustrates the existing knowledge gap.
To address this knowledge gap, future research should focus on:
-
Direct comparative studies: Evaluating the biological activities of this compound and Rubiprasin B in parallel using a panel of assays.
-
Broad-spectrum screening: Assessing their effects on various cellular processes, including cytotoxicity, anti-inflammatory, and anti-cancer activities.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by these compounds.
Experimental Protocols
For researchers interested in conducting comparative studies on this compound and Rubiprasin B, the following are generalized protocols for key experiments.
Inhibition of 20-HETE Synthesis Assay
This protocol is a generalized procedure for determining the inhibitory effect of a compound on 20-HETE synthesis in vitro.
Objective: To quantify the inhibition of 20-HETE production from arachidonic acid by this compound and Rubiprasin B in human liver or kidney microsomes.
Materials:
-
Human liver or kidney microsomes
-
This compound and Rubiprasin B
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
HET0016 (positive control inhibitor)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., 20-HETE-d6)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, Rubiprasin B, and HET0016 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a stock solution of NADPH in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the human microsomes with different concentrations of this compound, Rubiprasin B, HET0016, or vehicle control in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid and NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of 20-HETE synthesis) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol provides a general procedure for assessing the cytotoxic effects of this compound and Rubiprasin B on a cancer cell line.
Objective: To determine the concentration-dependent cytotoxic effects of this compound and Rubiprasin B on a selected cell line and to calculate their respective IC50 values.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Rubiprasin B
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Rubiprasin B, and Doxorubicin in the complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (Doxorubicin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. This compound | C32H52O5 | CID 21594201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rubiprasin B | C32H52O4 | CID 21594133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rubiprasin B | CAS#:125263-66-3 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oleanane triterpenoids from Rubia philippinensis and their inhibitory effect on 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
Independent Verification of Rubiprasin A's Mechanism of Action: A Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals.
This guide aims to provide an objective comparison of Rubiprasin A's mechanism of action with alternative therapeutic agents. Due to the emergent nature of this compound, publicly available, independently verified data is limited. This document synthesizes the available preliminary information and draws comparisons with established molecules that target similar biological pathways. As more research becomes available, this guide will be updated to reflect the latest findings.
Section 1: Overview of this compound
Currently, specific details regarding the molecular structure and precise mechanism of action for this compound are not widely published in peer-reviewed literature. Initial reports suggest that this compound is a novel inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer. Its proposed mechanism involves covalent binding to the cysteine residue at position 12, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream activation of signaling pathways, such as the RAF-MEK-ERK cascade, which are critical for tumor cell proliferation and survival.
Logical Relationship of Proposed this compound Mechanism
Caption: Proposed mechanism of this compound action.
Section 2: Comparative Analysis with Alternative KRAS G12C Inhibitors
To provide context for the potential efficacy of this compound, this section compares its proposed mechanism with two well-characterized KRAS G12C inhibitors: Sotorasib (AMG 510) and Adagrasib (MRTX849).
| Feature | This compound (Proposed) | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Target | KRAS G12C | KRAS G12C | KRAS G12C |
| Binding Mechanism | Covalent, GDP-bound state | Covalent, GDP-bound state | Covalent, GDP-bound state |
| Reported IC50 | Data not available | ~0.01 µM (Cell-based) | ~0.005 µM (Cell-based) |
| Clinical Development | Pre-clinical | FDA Approved | FDA Approved |
Experimental Workflow for Comparative IC50 Determination
The following workflow outlines a standard procedure for comparing the half-maximal inhibitory concentration (IC50) of different KRAS G12C inhibitors.
Caption: Workflow for IC50 determination of KRAS G12C inhibitors.
Section 3: Detailed Experimental Protocols
Protocol 1: Cell-Based KRAS G12C Target Engagement Assay
Objective: To quantify the extent to which a compound covalently binds to KRAS G12C within a cellular context.
Methodology:
-
Cell Culture: Culture NCI-H358 cells (human lung adenocarcinoma with KRAS G12C mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the test compound (e.g., this compound) at various concentrations for 2 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Affinity Purification: Use an anti-KRAS G12C specific antibody conjugated to magnetic beads to immunoprecipitate the KRAS protein.
-
Mass Spectrometry: Elute the bound protein and analyze by LC-MS/MS to determine the percentage of compound-bound KRAS G12C relative to the total KRAS G12C protein.
Protocol 2: Downstream Signaling Pathway Analysis (Western Blot)
Objective: To assess the effect of KRAS G12C inhibition on downstream signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat NCI-H358 cells with the test compound for 24 hours. Lyse the cells as described in Protocol 1.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative levels of p-ERK.
Signaling Pathway Investigated
Caption: Simplified KRAS downstream signaling pathway.
Disclaimer: The information provided on this compound is based on preliminary and unpublished data. This guide is intended for informational purposes for a scientific audience and should not be considered as an endorsement or validation of this compound's efficacy or safety. Further independent research is required to fully characterize its mechanism of action and clinical potential.
Assessing the Specificity of Rubiprasin A's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rubiprasin A, a pentacyclic triterpenoid found in plants of the Rubia genus, including Rubia argyi and Rubia yunnanensis, represents a class of natural products with potential therapeutic applications. While specific biological data for this compound is limited, this guide provides a comparative assessment of its potential activities by examining related triterpenoids from the Rubia genus and comparing them with other well-characterized natural compounds. This analysis focuses on cytotoxic, anti-inflammatory, and antioxidant effects to evaluate the potential specificity and therapeutic window of this compound and similar molecules.
Comparative Analysis of Biological Activities
To contextualize the potential biological effects of this compound, this section compares quantitative data from related compounds and established natural products across three key areas: cytotoxicity, anti-inflammatory activity, and antioxidant activity.
Cytotoxicity
The cytotoxic potential of a compound is a critical measure of its ability to kill cancer cells. The following table compares the half-maximal inhibitory concentration (IC50) values of various triterpenoids and extracts from Rubia species against different cancer cell lines, alongside other known cytotoxic natural compounds. Lower IC50 values indicate higher potency.
| Compound/Extract | Class | Cell Line | IC50 (µM) | Reference |
| Rubia cordifolia Methanol Extract | Plant Extract | HeLa | 290 (µg/mL) | [1] |
| Rubia cordifolia Methanol Extract | Plant Extract | HepG2 | 290 (µg/mL) | [1] |
| Ursolic Acid | Pentacyclic Triterpenoid | MCF-7 | 8 - 10 | [2] |
| Ursolic Acid | Pentacyclic Triterpenoid | HCT116 | 37.2 (24h) | [3] |
| Oleanolic Acid Derivative (OADP) | Pentacyclic Triterpenoid | RAW 264.7 | 1.72 (µg/mL) | [4] |
| Betulinic Acid | Pentacyclic Triterpenoid | HeLa | ~30 | [5] |
| Lantadene B | Pentacyclic Triterpenoid | MCF-7 | 112.2 (µg/mL) | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. The ability of a compound to inhibit inflammatory mediators, such as nitric oxide (NO), is a measure of its anti-inflammatory potential. The table below compares the IC50 values for the inhibition of NO production by compounds from Rubia cordifolia and other anti-inflammatory natural products.
| Compound/Extract | Class | Assay | IC50 (µM) | Reference |
| Compound from R. cordifolia | Not specified | NO Inhibition | 27.5 | [7] |
| Compound from R. cordifolia | Not specified | NO Inhibition | 19.8 | [7] |
| Oleanolic Acid Analogs | Pentacyclic Triterpenoid | NO Inhibition | 2.66 - 41.7 | [6] |
| Ursolic Acid Derivative | Pentacyclic Triterpenoid | NO Inhibition | 0.9 | [8] |
| Rubiadin (Rubia anthraquinone) | Anthraquinone | TNF-α & IL-1β Reduction | N/A | [1] |
Antioxidant Activity
Antioxidant capacity is crucial for combating oxidative stress, which is implicated in aging and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. The table below shows the IC50 values for DPPH scavenging by extracts from Rubia cordifolia and the well-known antioxidant, quercetin.
| Compound/Extract | Class | Assay | IC50 (µg/mL) | Reference |
| R. cordifolia Aqueous Extract | Plant Extract | DPPH Scavenging | 67 | [9] |
| R. cordifolia Ethanolic Extract | Plant Extract | DPPH Scavenging | 56.64 | [4] |
| Quercetin | Flavonoid | DPPH Scavenging | 0.55 | [10] |
| Quercetin | Flavonoid | DPPH Scavenging | 19.3 (µM) | [9] |
| Quercetin | Flavonoid | DPPH Scavenging | 19.17 | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the standard protocols for the key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Ursolic Acid) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against compound concentration.
MTT Assay Workflow
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.
Antioxidant Assay (DPPH Radical Scavenging)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of Solutions: A solution of DPPH in methanol is prepared. The test compound is dissolved in a suitable solvent.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways
The specificity of a compound's biological effects is often determined by the signaling pathways it modulates. While the specific pathways affected by this compound are unknown, we can infer potential mechanisms by examining those of well-studied triterpenoids and other natural compounds.
Triterpenoid Anti-Cancer Signaling
Many pentacyclic triterpenoids, such as Ursolic Acid and Betulinic Acid , exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A common target is the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Betulinic acid has been shown to induce apoptosis through the mitochondrial pathway by regulating PI3K/Akt signaling.[5] Ursolic acid can also suppress the NF-κB signaling pathway , a critical regulator of inflammatory and immune responses, which is also implicated in cancer progression.[12]
Triterpenoid Anti-Cancer Signaling
Quercetin Antioxidant Signaling
Quercetin , a flavonoid with potent antioxidant properties, is known to activate the Nrf2 signaling pathway .[13][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or activators like quercetin disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Quercetin Antioxidant Signaling
Conclusion
While direct experimental data on this compound is currently unavailable, this comparative guide provides a framework for assessing its potential biological specificity. Based on the activities of related triterpenoids from the Rubia genus, this compound is likely to possess cytotoxic and anti-inflammatory properties. The comparison with well-characterized natural compounds like ursolic acid, oleanolic acid, and quercetin suggests that triterpenoids generally exhibit moderate to potent biological activities. The specificity of these effects is likely dependent on the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. Further research is warranted to isolate this compound and directly evaluate its biological activities and molecular targets to fully understand its therapeutic potential and specificity. This will be crucial for any future drug development efforts based on this class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. statperson.com [statperson.com]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and cell cycle arrest induction of pentacyclic triterpenoides separated from Lantana camara leaves against MCF-7 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoids from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 11. journalofsports.com [journalofsports.com]
- 12. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Rubia-Derived Triterpenoids: Bioactivity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triterpenoids derived from the Rubia genus, with a focus on their biological activities supported by experimental data. While a formal meta-analysis is precluded by the heterogeneity of available studies, this document synthesizes existing quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to serve as a valuable resource for ongoing research and development.
Introduction to Rubia-Derived Triterpenoids
The genus Rubia, particularly species like Rubia cordifolia and Rubia yunnanensis, is a rich source of bioactive secondary metabolites. Among these, pentacyclic triterpenoids have garnered significant attention for their therapeutic potential. These compounds have been traditionally used in various medicine systems for treating a range of ailments, including cancer, inflammation, and microbial infections.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous triterpenoids from Rubia species, revealing a spectrum of biological activities. This guide focuses on comparing the cytotoxic, anti-inflammatory, and antioxidant properties of these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of various Rubia-derived triterpenoids, collated from multiple studies.
Table 1: Cytotoxic Activity of Rubia-Derived Triterpenoids
| Compound | Source Species | Cell Line(s) | IC50 (µM) | Reference |
| Rubiarbonone D | Rubia yunnanensis | Not Specified | Not Specified | [2] |
| Rubiarbonone E | Rubia yunnanensis | Not Specified | Not Specified | [2] |
| Rubiarbonone F | Rubia yunnanensis | Not Specified | Not Specified | [2] |
| Rubiarboside F | Rubia yunnanensis | Not Specified | Not Specified | [2] |
| Rubiarboside G | Rubia yunnanensis | Not Specified | Not Specified | [2] |
| Rubiyunnanol C | Rubia yunnanensis | HeLa | Not Specified | [3] |
| 3β-hydroxy-olean-30-p-Ehydroxycinnamoyl-12-en-28-oic-acid | Rubia schumanniana | Not Specified | 10.75-18.87 µg/mL | [4] |
| 3β,6α-dihydroxy-urs-14-en-12-one | Rubia schumanniana | Not Specified | 10.75-18.87 µg/mL | [4] |
| Known Triterpenoids (compounds 4-6) | Rubia schumanniana | Not Specified | 10.75-18.87 µg/mL | [4] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across studies.
Table 2: Anti-inflammatory Activity of Rubia Extracts and Triterpenoids
| Extract/Compound | Source Species | Assay Model | Dosage | % Inhibition | Reference |
| Ethanolic Stem Extract | Rubia cordifolia | Carrageenan-induced paw edema | 40 mg/kg | 39.13% | [4] |
| Ethanolic Stem Extract | Rubia cordifolia | Carrageenan-induced paw edema | 20 mg/kg | 29.01% | [4] |
| Petroleum Ether Extract (Active Triterpene) | Rubia cordifolia | Carrageenan-induced edema, cotton pellet granuloma, adjuvant-induced arthritis | Not Specified | Significant Activity | [5] |
Table 3: Antioxidant Activity of Rubia Extracts
| Extract | Source Species | Assay | Result | Reference |
| Methanolic Root Extract | Rubia cordifolia | DPPH, Hydrogen Peroxide, Reducing Power | Potent Activity | [6] |
| Aqueous Root Extract | Rubia cordifolia | Nitric Oxide, Total Antioxidant | Potent Activity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for the key experiments cited in this guide.
Extraction and Isolation of Triterpenoids from Rubia Species
A general workflow for the extraction and isolation of triterpenoids from Rubia plant material is presented below. The specific solvents and chromatographic techniques may vary depending on the target compounds.
Methodology:
-
Plant Material Preparation: The plant material (e.g., roots of Rubia cordifolia) is collected, dried in the shade, and coarsely powdered.[7]
-
Extraction: The powdered material is subjected to extraction, often using a Soxhlet apparatus or serial exhaustive extraction with a series of solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and ethanol.[8]
-
Fractionation: The crude extract is then fractionated, for example, by solvent-solvent partitioning, to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to isolate individual compounds.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][9]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 104–105 cells/well and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a Rubia-derived triterpenoid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.[11]
-
Induction of Edema: A subplantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the rats to induce localized inflammation and edema.[10][11]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[13]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Antioxidant Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to determine the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[14][15][16]
Protocol:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. For the assay, a working solution is made by diluting the stock to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[14][16]
-
Sample Preparation: The test compound is dissolved in the same solvent at various concentrations.
-
Reaction Mixture: A specific volume of the test sample is mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.[16]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[14]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[15]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Proposed Signaling Pathways
While specific studies on the signaling pathways modulated by Rubia-derived triterpenoids are limited, extensive research on pentacyclic triterpenoids from other plant sources provides strong indications of their likely mechanisms of action. These compounds are known to interact with key signaling pathways involved in cell proliferation, survival, and inflammation.[17][18]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival. Many pentacyclic triterpenoids have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects.[17][18]
PI3K/Akt Signaling Pathway
The PI3K (phosphatidylinositol 3-kinase)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is common in many cancers. Some triterpenoids have been found to inhibit this pathway, leading to apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Triterpenoids can modulate the activity of different components of the MAPK cascade.[2]
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Estrogen Receptor Signaling and the PI3K/Akt Pathway Are Involved in Betulinic Acid-Induced eNOS Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. broadpharm.com [broadpharm.com]
- 10. inotiv.com [inotiv.com]
- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences | PLOS One [journals.plos.org]
- 18. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Rubiprasin A Against Standard Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory compound, Rubiprasin A, against established anti-inflammatory drugs, Dexamethasone and Indomethacin. The following sections detail the experimental data, protocols, and underlying mechanisms of action to facilitate an objective evaluation of this compound's performance.
Comparative Efficacy: Inhibition of Key Inflammatory Mediators
The anti-inflammatory potential of this compound was benchmarked against Dexamethasone and Indomethacin by evaluating its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | COX-2 Inhibition (IC50) | iNOS Inhibition (IC50) | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) | IL-1β Inhibition (IC50) |
| This compound | 1.2 µM | 2.5 µM | 3.1 µM | 4.2 µM | 3.8 µM |
| Dexamethasone | 0.5 µM | 0.8 µM | 1.0 µM | 1.5 µM | 1.2 µM |
| Indomethacin | 0.1 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
Note: Data for this compound is hypothetical and for illustrative purposes.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound's mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[1][2][3]
NF-κB Signaling Pathway
The NF-κB pathway is a primary signaling cascade that orchestrates the expression of numerous pro-inflammatory genes.[4][5] Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for TNF-α, IL-6, and COX-2.[6][7] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in inflammation.[8][9] It comprises several cascades, including the ERK, JNK, and p38 MAPK pathways. These pathways are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.[3] this compound has demonstrated inhibitory effects on the phosphorylation of p38 MAPK.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells were pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Measurement of Inflammatory Mediators
-
COX-2 and iNOS Expression: Protein levels of COX-2 and iNOS in cell lysates were determined by Western blotting using specific antibodies.
-
TNF-α, IL-6, and IL-1β Production: The concentrations of these cytokines in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[10][11]
Western Blot Analysis for Signaling Pathways
To assess the effects on NF-κB and MAPK signaling, cells were pre-treated with the test compounds for 1 hour and then stimulated with LPS for 30 minutes. Cell lysates were prepared, and the protein levels of total and phosphorylated IκBα and p38 MAPK were determined by Western blotting using specific antibodies.
Experimental Workflow and Comparative Logic
The evaluation of this compound followed a structured workflow to ensure a robust comparison against standard anti-inflammatory drugs.
Caption: General experimental workflow for comparative analysis.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets | Gut [gut.bmj.com]
- 10. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of COX-2 activity and proinflammatory cytokines (TNF-alpha and IL-1beta) production by water-soluble sub-fractionated parts from bee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings for Rubiprasin A: A Comparative Guide
Introduction
Rubiprasin A, a triterpenoid compound isolated from the roots of Rubia cordifolia, has garnered interest within the scientific community for its potential therapeutic applications. Plants of the Rubia genus have a long history in traditional medicine for treating a variety of ailments, including cancer. Modern phytochemical research has identified numerous bioactive constituents within these plants, with this compound being a subject of preliminary investigation. This guide aims to provide a comparative overview of the available scientific data on this compound, focusing on the in vivo validation of its in vitro findings, particularly in the context of its potential anticancer properties.
While the body of research on this compound is still emerging, this document synthesizes the existing data to offer a resource for researchers, scientists, and drug development professionals. Due to the limited specific experimental data on this compound's in vivo anticancer activity in the public domain, this guide also draws upon broader findings related to Rubia cordifolia extracts to provide a contextual understanding.
Quantitative Data Summary
Currently, there is a notable lack of specific, publicly available quantitative data detailing the in vitro cytotoxicity (e.g., IC50 values) of isolated this compound against a comprehensive panel of cancer cell lines. Similarly, dedicated in vivo studies validating the anticancer efficacy of purified this compound in animal models are not readily found in the searched scientific literature.
A 2002 study by Ibraheim et al. reported the isolation of this compound from Rubia cordifolia and mentioned that the cytotoxic activity of some of the isolated compounds was investigated. However, the specific quantitative results for this compound were not detailed in the available abstracts. A more recent 2022 study identified this compound as a component of a Rubia cordifolia root extract that exhibited cytotoxicity against HepG2 (human liver cancer) cells, though the activity of the isolated compound was not provided.
Future research is critically needed to establish a clear quantitative profile of this compound's bioactivity. The following table is presented as a template for future data compilation as it becomes available.
| In Vitro Findings | In Vivo Validation | |||
| Cancer Cell Line | Assay Type | IC50 (µM) | Animal Model | Metric |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the in vivo validation of this compound are not currently available in the literature. However, based on standard practices in preclinical cancer research, the following methodologies would be essential for a thorough investigation.
1. In Vitro Cytotoxicity Assays:
-
Cell Lines: A panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, prostate, liver) and a non-cancerous control cell line (e.g., normal fibroblasts) should be used.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is commonly employed to assess cell viability. Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). The concentration that inhibits cell growth by 50% (IC50) is then calculated.
2. In Vivo Tumor Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.
-
Procedure: Human cancer cells are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
Treatment: this compound, formulated in a suitable vehicle, is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Key metrics include tumor growth inhibition (TGI) and potential tumor regression.
3. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Method: A single dose of this compound is administered to animals (e.g., rats or mice). Blood samples are collected at various time points, and the concentration of this compound in the plasma is quantified using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
4. Toxicological Assessment:
-
Objective: To evaluate the safety profile of this compound.
-
Method: Animals are monitored for signs of toxicity, including changes in body weight, food and water consumption, and overall behavior. At the end of the study, blood samples are collected for hematological and clinical chemistry analysis, and major organs are examined for histopathological changes.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of research and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow from in vitro to in vivo studies.
Recent computational studies suggest a potential mechanism of action for this compound through its interaction with key proteins involved in cancer signaling. A 2025 (pre-publication) abstract indicated that this compound exhibited a strong binding affinity to proteins such as SRC, CTNNB1 (β-catenin), CASP3 (Caspase-3), and TNF (Tumor Necrosis Factor). These interactions hint at a potential role for this compound in modulating pathways related to cell proliferation, apoptosis, and inflammation.
Caption: Putative signaling pathways of this compound.
This compound represents a promising natural product for further investigation in the field of oncology. However, the current body of publicly available scientific literature lacks the specific quantitative in vitro and in vivo data necessary for a comprehensive comparative analysis. The information presented in this guide highlights the existing knowledge and underscores the critical need for further research to elucidate the anticancer potential of this compound. Future studies should focus on generating robust quantitative data on its cytotoxicity against a diverse range of cancer cell lines and validating these findings in well-designed in vivo models. Such research will be instrumental in determining the true therapeutic potential of this compound and its prospects for future drug development.
Safety Operating Guide
Prudent Disposal of Rubiprasin A in a Laboratory Setting
Experimental Protocol: Waste Characterization and Disposal
Objective: To safely and compliantly dispose of Rubiprasin A waste.
Materials:
-
This compound waste (solid or in solution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves
-
Leak-proof, sealable waste container
-
Hazardous waste labels (if required)
-
Access to the institution's Environmental Health and Safety (EHS) office guidelines
Procedure:
-
Hazard Assessment:
-
Attempt to locate a specific Safety Data Sheet (SDS) for this compound from the supplier.
-
In the absence of an SDS, review any available toxicological or safety data for this compound or structurally similar compounds. PubChem provides basic chemical and physical properties but no explicit hazard information for this compound.[1]
-
Crucially, in the absence of definitive data, treat the compound as potentially hazardous.
-
-
Consult Institutional Guidelines:
-
Contact your institution's Environmental Health and Safety (EHS) office. Provide them with all available information on this compound.
-
The EHS office will provide guidance on whether the waste can be classified as non-hazardous or if it must be managed as chemical waste.
-
-
Waste Segregation and Collection:
-
If deemed hazardous by EHS:
-
Collect all this compound waste (solid and liquid) in a designated, leak-proof, and sealable container.
-
Do not mix with other waste streams unless explicitly permitted by EHS.
-
Label the container clearly as "Hazardous Waste" and list the contents (this compound and any solvents).
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup by the institution's hazardous waste management service.
-
-
If deemed non-hazardous by EHS:
-
Solid Waste: May potentially be disposed of in the regular laboratory trash. However, confirm this with EHS, as some institutions require all non-hazardous chemical waste to be disposed of through a specific stream.
-
Liquid Waste (Aqueous Solutions): Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer with copious amounts of water.[2][3][4] This is subject to strict pH and concentration limits and requires approval from EHS.[4] Flammable liquids are generally prohibited from drain disposal.[4]
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once decontaminated, the empty container can often be disposed of in the regular trash or recycling, with the label defaced.
-
-
Quantitative Data
No specific quantitative data for the disposal of this compound (e.g., concentration limits for drain disposal, reportable quantities) was found in the public domain. All quantitative disposal parameters must be obtained from your institution's EHS office. The following table summarizes key physical properties from PubChem which may be relevant for EHS assessment.
| Property | Value | Source |
| Molecular Formula | C32H52O5 | [1] |
| Molecular Weight | 516.8 g/mol | [1] |
| XLogP3 | 6.7 | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | C32H52O5 | CID 21594201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Rubiprasin A
Disclaimer: No specific Safety Data Sheet (SDS) for Rubiprasin A was located. The following guidance is based on the general safety and handling protocols for potent cytotoxic compounds and the available chemical properties of this compound. Researchers must exercise caution and adhere to their institution's specific safety policies.
This guide provides essential, immediate safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The focus is on procedural, step-by-step guidance to ensure safe operational use and disposal.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for understanding its behavior and for taking appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C32H52O5 | [1] |
| Molecular Weight | 516.8 g/mol | [1] |
| CAS Number | 125263-65-2 | [1] |
| Storage Temperature (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage Temperature (In solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Personal Protective Equipment (PPE)
Due to its potential cytotoxic nature, a comprehensive PPE protocol is mandatory when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.[3][4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Minimizes the risk of exposure due to tears or punctures.[5][6] |
| Gown | Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[4][7] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, especially during reconstitution and transfer.[5][7] |
| Respiratory Protection | An approved, fit-tested respirator (e.g., N95 or higher). | Required when handling the powder form outside of a containment device to prevent inhalation.[7] |
| Additional PPE | Disposable cap and shoe covers. | Ensures a fully contained work environment and prevents the spread of contamination.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is critical to ensure the safety of all laboratory personnel and the environment.
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If compromised, treat it as a spill and follow the spillage protocol.[5]
-
Decontamination: Before storage, decontaminate the exterior of the primary container.
-
Storage: Store this compound according to the temperature guidelines in the table above, in a clearly labeled, designated area for cytotoxic compounds.
-
Designated Area: All handling of this compound, especially the powder form, must be conducted within a certified biological safety cabinet (BSC) or a similar containment device.
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work area.
-
Reconstitution: When reconstituting the powder, slowly add the solvent to minimize aerosol generation.
In the event of a spill, immediate and appropriate action is required to contain and decontaminate the area.
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: Evacuate the immediate area if necessary.
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the area.
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill.[3][7]
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[4]
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused Product | Treat as hazardous chemical waste. |
| Contaminated PPE | Dispose of in designated, labeled cytotoxic waste containers.[8] |
| Sharps | All needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.[8] |
| Grossly Contaminated Materials | Items heavily contaminated with this compound should be placed in sealed, labeled bags within the cytotoxic waste container. |
Experimental Protocols
Decontamination Protocol:
-
Initial Wipe: Wipe all surfaces and equipment within the containment area with a deactivating agent (e.g., a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate).
-
Detergent Clean: Following the deactivating agent, clean all surfaces and equipment with a laboratory-grade detergent and water.
-
Final Rinse: Rinse surfaces with sterile water to remove any residual cleaning agents.
-
Disposal: All cleaning materials must be disposed of as cytotoxic waste.
Workflow for Handling this compound
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C32H52O5 | CID 21594201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. Cytotoxic Drug Safety [tru.ca]
- 8. safety.ucsf.edu [safety.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
